Product packaging for Malonic acid(Cat. No.:CAS No. 141-82-2)

Malonic acid

Cat. No.: B1675933
CAS No.: 141-82-2
M. Wt: 104.06 g/mol
InChI Key: OFOBLEOULBTSOW-UHFFFAOYSA-N
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Description

Malonic Acid (CAS 141-82-2), also known as propanedioic acid, is a naturally occurring dicarboxylic acid and a foundational building block in organic and biochemical research . It serves as a precursor in the synthesis of a wide range of valuable compounds, including pharmaceuticals like barbiturates and vitamins B1 and B6, as well as flavors and fragrances . In polymer science, it is used to produce specialty polyesters and as a cross-linker for biodegradable polymers and low-temperature cure powder coatings, offering protection against UV light and corrosion . Its high reactivity stems from the two carboxylic acid groups separated by a single methylene group. This structure allows it to participate in key organic reactions such as the Knoevenagel condensation, a vital method for forming carbon-carbon bonds to produce unsaturated carboxylic acids . The malonic ester synthesis, which utilizes diethyl malonate, is a classic and powerful method for synthesizing carboxylic acids through enolate alkylation and subsequent decarboxylation . In biochemistry, this compound is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase (Complex II), thereby modulating cellular respiration . Key Properties • Chemical Formula: C₃H₄O₄ • Molar Mass: 104.06 g/mol • Melting Point: 135-137 °C (decomposes) • pKa Values: pKa₁ = 2.83, pKa₂ = 5.69 • Solubility: Highly soluble in water (763 g/L) This product is intended for research applications and is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O4<br>C3H4O4<br>COOHCH2COOH B1675933 Malonic acid CAS No. 141-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propanedioic acid
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InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)
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InChI Key

OFOBLEOULBTSOW-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)C(=O)O
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Molecular Formula

C3H4O4, Array
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Related CAS

141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt)
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DSSTOX Substance ID

DTXSID7021659
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Molecular Weight

104.06 g/mol
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Physical Description

Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS.
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Boiling Point

284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3
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Density

1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³
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Vapor Pressure

0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C
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Color/Form

White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum

CAS No.

141-82-2
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Melting Point

276.1 °F (NTP, 1992), 135-137 °C, 135 °C
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Advanced Synthetic Methodologies of Malonic Acid

Traditional Chemical Synthesis Routes

Conventional methods for malonic acid production have historically relied on chemical synthesis, with several routes being prominently utilized in industrial applications. These methods, while effective, are often characterized by multi-step processes and considerations regarding yield and environmental impact.

Synthesis from Chloroacetic Acid: Multi-step processes, historical context, and yield considerations

One of the most established and historically significant methods for producing this compound begins with chloroacetic acid. mdpi.com This multi-step process is a cornerstone of industrial organic synthesis. The synthesis typically involves the reaction of chloroacetic acid with a cyanide source, such as sodium cyanide, to form cyanoacetic acid. This intermediate is then hydrolyzed to yield this compound. orgsyn.orggoogle.com

Neutralization: Chloroacetic acid is first neutralized with a base, like sodium carbonate, to form sodium chloroacetate (B1199739). orgsyn.org

Cyanation: The sodium chloroacetate solution is then treated with sodium cyanide. This nucleophilic substitution reaction replaces the chlorine atom with a cyano group, yielding a solution of sodium cyanoacetate (B8463686). orgsyn.org

Hydrolysis: The cyano group of the sodium cyanoacetate is then hydrolyzed under basic conditions, typically using sodium hydroxide (B78521), which converts the nitrile into a carboxylate and releases ammonia (B1221849). This step results in the formation of sodium malonate. orgsyn.org

Acidification: Finally, the sodium malonate solution is acidified, often with a strong acid, to produce this compound.

Historically, this route has been favored for its use of readily available starting materials. orgsyn.org However, yield can be a significant consideration. While some optimized lab-scale procedures report yields of 75-80%, industrial processes may face challenges in achieving such high efficiencies. orgsyn.org A patented method outlines a process with a product yield of over 85%. google.com The use of toxic cyanides also presents significant environmental and safety concerns that must be carefully managed.

StepReactantsProductReported Yield
Cyanation & HydrolysisChloroacetic Acid, Sodium CyanideThis compound75-80% orgsyn.org
Full Process (Patented)Chloroacetic AcidMalonate Ester>85% google.com

Hydrolysis of Malonate Esters: Utilizing dimethyl malonate or diethyl malonate, associated yield, purity, and environmental considerations

Another prevalent chemical synthesis route involves the hydrolysis of malonate esters, most commonly dimethyl malonate (DMM) or diethyl malonate (DEM). mdpi.com This method is valued for its potential to produce high-purity this compound. researchgate.net The process involves the cleavage of the ester bonds, typically under acidic or basic conditions, to yield this compound and the corresponding alcohol (methanol or ethanol). nih.govgoogle.com

From an environmental perspective, while this route avoids the use of cyanides, the environmental footprint of the starting malonate esters and the generation of alcohol byproducts are key considerations. researchgate.net The synthesis of the malonate esters themselves often begins with chloroacetic acid, meaning the environmental concerns of the initial synthesis are still indirectly relevant.

Starting MaterialHydrolysis MethodReported YieldPurityKey Considerations
Diethyl MalonateStandard Acid Hydrolysis~55% google.comVariableReversible reaction, decarboxylation at high temperatures. google.com
Diethyl MalonateTransesterification/HydrolysisNot specified≥99.8% google.comImproved purity, avoids some side reactions. google.com
Dimethyl/Diethyl MalonateGeneral HydrolysisHigher than chloroacetic acid route researchgate.netGood researchgate.netEnvironmental footprint of raw materials. researchgate.net

Palladium-Catalyzed Carbonylation of Chloroacetates

A more modern approach to the synthesis of malonate esters (precursors to this compound) involves the palladium-catalyzed carbonylation of chloroacetates. This method represents a significant advancement, offering a direct route to malonates. In this process, ethyl chloroacetate can be reacted with carbon monoxide in the presence of a palladium catalyst, such as Pd(Ph3P)4, to produce diethyl malonate. researchgate.net

Research has demonstrated that high yields of diethyl malonate, up to 92.5%, can be achieved under mild conditions, including atmospheric pressure and a temperature of 70°C. researchgate.net The use of a phase transfer catalyst, like tetra-n-butylammonium iodide (Bu4NI), has been shown to be effective. researchgate.net This method is notable for its high efficiency and selectivity. The use of a weakly alkaline buffer can help control the selectivity for the desired diethyl malonate product and prevent the formation of palladium black. researchgate.net This catalytic approach offers a more atom-economical and potentially more environmentally benign alternative to the traditional stoichiometric methods.

Bio-based and Fermentative Production Methodologies

With a growing emphasis on sustainability and green chemistry, bio-based production of this compound through microbial fermentation has emerged as a promising alternative to traditional chemical synthesis. frontiersin.org This approach utilizes renewable feedstocks and engineered microorganisms to produce this compound, potentially reducing the reliance on fossil fuels and hazardous chemicals. frontiersin.orgnih.gov

Microbial Strains Utilized: Investigations involving Pichia Kudriavzevii, Escherichia coli, and Myceliophthora thermophila

Several microorganisms have been investigated for their potential to produce this compound through metabolic engineering. As this compound is not a natural product of the metabolism of many common industrial microbes, synthetic pathways must be introduced. researchgate.net Key organisms that have been the focus of research include the yeast Pichia kudriavzevii, the bacterium Escherichia coli, and the fungus Myceliophthora thermophila. researchgate.netacs.org

Pichia kudriavzevii : This non-conventional yeast is known for its high tolerance to acidic conditions, which is a desirable trait for the production of organic acids as it can reduce the need for neutralizing agents during fermentation and simplify downstream processing. nih.govresearchgate.net

Escherichia coli : As a well-characterized model organism with a vast array of available genetic tools, E. coli is a popular choice for metabolic engineering. acs.orgnih.gov Researchers have successfully engineered E. coli to produce this compound, with studies demonstrating the potential for significant titers through pathway optimization and fed-batch fermentation. acs.orgacs.org

Myceliophthora thermophila : This thermophilic fungus is capable of degrading plant biomass, making it a candidate for producing biochemicals directly from renewable resources. frontiersin.orgresearchgate.net Its ability to grow at high temperatures can also reduce the risk of contamination during fermentation.

MicroorganismReported this compound TiterFermentation ScaleReference
Pichia kudriavzeviiDetectable levelsShake flask frontiersin.org
Escherichia coli17.8 g/L5-L bioreactor (fed-batch) acs.org
Escherichia coli5.61 g/L5-L fermentor nih.gov
Escherichia coli3.60 g/LFed-batch culture acs.org
Myceliophthora thermophila42.5 mg/LShake flask frontiersin.orgnih.gov

Engineered Metabolic Pathways and Systems Biology Approaches

The biosynthesis of this compound in these non-native producers requires the introduction of novel metabolic pathways. Two primary precursor-based pathways have been developed: one starting from malonic semialdehyde and the other from malonyl-CoA. acs.org

One common strategy involves a pathway proceeding through β-alanine. In E. coli, this has been achieved by introducing a β-alanine-pyruvate transaminase from Pseudomonas aeruginosa to convert β-alanine to malonic semialdehyde. acs.orgacs.org Subsequently, a native E. coli succinic semialdehyde dehydrogenase is utilized to oxidize malonic semialdehyde to this compound. acs.orgacs.org To improve the production of this compound, systems biology approaches are employed. This includes enhancing the supply of precursors and deleting competing pathways. For instance, deleting the gene responsible for the reduction of malonic semialdehyde to 3-hydroxypropionic acid has been shown to increase this compound production. acs.orgacs.org

Another innovative approach involves designing a novel artificial pathway. In one study with Myceliophthora thermophila, a pathway was constructed where oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle, is converted to malonic semialdehyde and then to this compound. frontiersin.orgnih.gov This was achieved by introducing an oxaloacetate decarboxylase and a malonic semialdehyde dehydrogenase. frontiersin.orgnih.gov

These metabolic engineering efforts, guided by systems biology, are continuously pushing the boundaries of what is achievable in the bio-based production of this compound, paving the way for more sustainable and environmentally friendly manufacturing processes.

Malonyl-CoA Pathway: Mechanisms of conversion to this compound, role of acetyl-CoA hydrolase, strategies for genetic modification and protein engineering

A prominent biosynthetic route for this compound production is the malonyl-CoA pathway. This pathway leverages the central metabolite malonyl-CoA, which is a key component in fatty acid synthesis. frontiersin.org

Mechanisms of Conversion: The core of this pathway involves the enzymatic hydrolysis of malonyl-CoA to yield this compound. This conversion is catalyzed by an acyl-CoA hydrolase. frontiersin.org In natural systems, malonyl-CoA is primarily used for fatty acid elongation. wikipedia.org However, by introducing or overexpressing a suitable hydrolase, the metabolic flux can be redirected towards this compound production. frontiersin.org

Role of Acetyl-CoA Hydrolase: A key enzyme in this process is acetyl-CoA hydrolase. While its primary substrate is acetyl-CoA, some hydrolases exhibit promiscuous activity and can effectively hydrolyze malonyl-CoA. frontiersin.org For instance, the enzyme encoded by the ehd3 gene from Saccharomyces cerevisiae has been identified as a malonyl-CoA hydrolase. frontiersin.orgchemicalbook.com Overexpression of this enzyme in hosts like Escherichia coli, Pichia kudriavzevii, and Saccharomyces cerevisiae has resulted in detectable levels of this compound. frontiersin.orgchemicalbook.com

Genetic Modification and Protein Engineering: To enhance the efficiency of the malonyl-CoA pathway, various genetic modification and protein engineering strategies have been employed. These strategies aim to increase the precursor supply, enhance the catalytic activity of the key enzymes, and minimize competing metabolic pathways.

Increasing Precursor Supply: The availability of malonyl-CoA is a critical factor. Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). researchgate.net Overexpression of ACC is a common strategy to boost the intracellular pool of malonyl-CoA, thereby increasing the substrate available for conversion to this compound. nih.gov

Protein Engineering of Hydrolase: The binding affinity and catalytic efficiency of acyl-CoA hydrolase for malonyl-CoA can be improved through protein engineering. By modifying the amino acid sequence of the enzyme, researchers have successfully increased the production of this compound. For example, enhancing the binding affinity of the acyl-CoA hydrolase from S. cerevisiae led to an increased this compound titer in engineered E. coli. frontiersin.orgchemicalbook.com

Genomic Integration: To ensure stable and reliable expression of the pathway enzymes, genomic integration of the relevant genes (e.g., the mutated EHD3 and ACC1**) into the host chromosome has been explored. This approach can lead to significantly higher and more consistent production levels compared to plasmid-based expression. nih.gov

OrganismKey Enzyme(s)PrecursorThis compound TiterReference
Escherichia coliAcyl-CoA hydrolase (from S. cerevisiae)Malonyl-CoA0.0823 g/L frontiersin.org
Saccharomyces cerevisiaeMalonyl-CoA hydrolase (mutated Ehd3)Malonyl-CoA1.62 g/L nih.gov
Yarrowia lipolyticaMalonyl-CoA hydrolase (from F. oxysporum)Malonyl-CoA63.6 g/L researchgate.net
Malonyl Semialdehyde (MSA) Pathway: Conversion mechanisms, involvement of α-keto decarboxylase and malonic semialdehyde dehydrogenase

An alternative biosynthetic route to this compound is the Malonyl Semialdehyde (MSA) pathway. This pathway proceeds through the intermediate malonic semialdehyde. frontiersin.orgnih.gov

Conversion Mechanisms: The MSA pathway can be initiated from different precursors, including β-alanine and oxaloacetate. chemicalbook.comnih.gov In the β-alanine-dependent route, β-alanine is converted to malonic semialdehyde. chemicalbook.com Subsequently, malonic semialdehyde is oxidized to this compound.

Involvement of α-keto decarboxylase and malonic semialdehyde dehydrogenase: A novel artificial pathway has been designed that utilizes oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov In this pathway:

α-keto decarboxylase (Kdc) catalyzes the conversion of oxaloacetate to malonic semialdehyde. frontiersin.orgnih.gov This enzyme is crucial for diverting the metabolic flux from the TCA cycle towards this compound synthesis. frontiersin.org

Malonic semialdehyde dehydrogenase then catalyzes the oxidation of malonic semialdehyde to produce the final product, this compound. frontiersin.orgnih.gov The enzyme encoded by the yneI gene in E. coli has been shown to effectively perform this conversion. chemicalbook.com

Beta-Alanine (B559535) Pathway for this compound Precursors

The beta-alanine pathway serves as a route to produce malonic semialdehyde, a direct precursor to this compound. researchgate.netresearchgate.net In this pathway, L-aspartate is first converted to β-alanine. researchgate.net Subsequently, a β-alanine pyruvate (B1213749) transaminase can convert β-alanine into malonic semialdehyde. chemicalbook.comnih.gov This malonic semialdehyde can then be oxidized to this compound by a malonic semialdehyde dehydrogenase. chemicalbook.com This pathway has been successfully engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae for the production of this compound. researchgate.netnih.gov In E. coli, the overexpression of a β-alanine pyruvate transaminase from Pseudomonas aeruginosa and a succinate (B1194679) semialdehyde dehydrogenase encoded by the yneI gene led to a this compound titer of 3.60 g/L in fed-batch fermentation. chemicalbook.comnih.gov

Design and Implementation of Oxaloacetate-Mediated Artificial Pathways

The design and implementation of artificial metabolic pathways offer a powerful strategy for producing non-natural compounds in microbial hosts. frontiersin.orgnih.gov A novel pathway for this compound production has been designed starting from the central metabolite oxaloacetate. frontiersin.orgnih.gov

This artificial pathway consists of two key enzymatic steps:

Decarboxylation of Oxaloacetate: An α-keto decarboxylase converts oxaloacetate to malonic semialdehyde. frontiersin.orgnih.gov Researchers have screened for and identified suitable enzymes, such as an oxaloacetate decarboxylase (Mdc), that can efficiently catalyze this reaction. frontiersin.orgnih.gov

Oxidation of Malonic Semialdehyde: A malonic semialdehyde dehydrogenase oxidizes malonic semialdehyde to this compound. frontiersin.orgnih.gov

This pathway has been successfully constructed in the cellulolytic thermophilic fungus Myceliophthora thermophila. frontiersin.orgnih.gov By introducing the genes for oxaloacetate decarboxylase and malonic semialdehyde dehydrogenase, the engineered fungus was able to produce this compound from glucose. frontiersin.org Further enhancements, such as improving glucose uptake, led to an increased titer of this compound, reaching 42.5 mg/L. frontiersin.orgnih.gov

Bioprocess Optimization and Industrial Scale-up

The successful transition of microbial this compound production from the laboratory to an industrial scale hinges on rigorous bioprocess optimization and thorough techno-economic evaluation.

Techno-economic Assessment and Feasibility Studies for Industrial Production

Techno-economic assessment (TEA) is a critical tool for evaluating the economic viability of a bioprocess. hilarispublisher.com It involves a comprehensive analysis of all factors that influence the cost of production, including raw material costs, energy consumption, capital investment, and operating expenses. hilarispublisher.com

Feasibility studies for the industrial production of bio-based this compound have highlighted several key considerations:

Production Scale: The production cost is highly sensitive to the plant's capacity. For an installation with a capacity of approximately 8,000 metric tons per year, the production cost of this compound with 99.5% purity was estimated to be around $7.92/kg. mdpi.com This cost could potentially be reduced to as low as $6.05/kg with increased capacity. mdpi.com

Downstream Processing: The separation and purification of this compound from the fermentation broth can be a significant cost driver. Developing efficient and cost-effective downstream processing techniques is essential for industrial feasibility. hilarispublisher.com

Advanced Bioprocess Modeling and Simulation

Advanced bioprocess modeling and simulation play a vital role in the design, optimization, and scale-up of fermentation processes. mdpi.com Tools like SuperPro Designer™ are used to create detailed process flowsheets and simulate the entire production process, from raw material handling to final product purification. mdpi.com

These models allow for:

Process Synthesis and Design: The development of a comprehensive and industry-oriented flowsheet for the entire production process. mdpi.com

Parametric Analysis and Optimization: Identification of key process parameters that have the most significant impact on production costs and efficiency. This enables the optimization of operating conditions to minimize costs and maximize yield. mdpi.com

Capacity Analysis: Evaluation of the economic impact of scaling up the production process. mdpi.com

By leveraging these modeling and simulation tools, researchers and engineers can de-risk the scale-up process and identify opportunities for cost reduction, thereby paving the way for the commercialization of bio-based this compound production. mdpi.com

Downstream Processing Techniques: Crystallization and drying of this compound

The final stages in the production of this compound involve purification through crystallization followed by drying to obtain a stable, high-purity product. These downstream processing steps are critical in meeting the stringent quality requirements for its various applications in the pharmaceutical, electronics, and specialty chemicals industries.

Crystallization of this compound

Crystallization is a key purification step that separates this compound from residual reactants, byproducts, and solvents. The process is typically carried out from an aqueous solution, and cooling crystallization is a common method employed. The solubility of this compound in water is highly dependent on temperature, which allows for high recovery rates upon cooling.

The process generally involves dissolving the crude this compound in water at an elevated temperature, often in the range of 60-70°C, to form a saturated or near-saturated solution. This is followed by a controlled cooling phase to induce crystallization. The cooling profile, including the rate of cooling and the final temperature, is a critical parameter that influences the crystal size distribution, purity, and yield. A slower cooling rate generally promotes the growth of larger, more uniform crystals with fewer impurities, while rapid cooling can lead to the formation of smaller crystals and potentially trap impurities within the crystal lattice. The final temperature is often lowered to around 10-30°C to maximize the yield of crystalline this compound.

For instance, in the crystallization of similar dicarboxylic acids such as oxalic acid and succinic acid, specific process parameters have been documented. While direct data for this compound is proprietary, these examples provide insight into typical industrial practices.

ParameterOxalic Acid ExampleSuccinic Acid ExampleTypical Range for Dicarboxylic Acids
Initial Dissolution Temperature (°C)606560 - 80
Final Crystallization Temperature (°C)302810 - 30
Crystallization Time (hr)111 - 4
Average Crystal Size (microns)880998500 - 1500
Yield (%)89.2283.6680 - 95

Drying of this compound

Following crystallization and subsequent filtration or centrifugation to separate the crystals from the mother liquor, the wet this compound crystals must be dried to remove residual moisture. The drying process is crucial for the stability of the final product, as excess moisture can lead to degradation and caking.

Given that this compound is a heat-sensitive substance and can undergo decarboxylation at elevated temperatures, vacuum drying is a frequently utilized method. This technique allows for the removal of water at lower temperatures, thus preserving the integrity of the this compound. The process involves placing the wet crystals in a vacuum dryer where the pressure is reduced. This lowering of pressure reduces the boiling point of water, enabling efficient drying at temperatures well below the decomposition temperature of this compound.

The drying process is monitored by tracking the moisture content of the product over time until it reaches a specified final moisture content, typically below 0.5% w/w. The drying curve, which plots moisture content versus time, is an important tool for process optimization.

ParameterIllustrative Value for Organic Acids
Drying MethodVacuum Drying
Drying Temperature (°C)50 - 70
Vacuum Pressure (mbar)20 - 100
Initial Moisture Content (% w/w)5 - 15
Final Moisture Content (% w/w)< 0.5
Typical Drying Time (hr)4 - 12
Optimization through Process Water Recycling and Sensitivity Analysis of Key Variables

Process Water Recycling

In large-scale industrial production of this compound, the management of aqueous streams is a significant economic and environmental consideration. Process water recycling is a key optimization strategy to reduce fresh water consumption, minimize wastewater generation, and recover valuable materials. The mother liquor from the crystallization step, which contains dissolved this compound and other soluble components, along with condensate from evaporation steps, are primary candidates for recycling.

A common approach involves collecting the condensate from the evaporators used to concentrate the this compound solution prior to crystallization. This condensate is relatively clean and can be recycled back to earlier stages of the process, such as for the dissolution of crude this compound. Recycling the mother liquor is more complex due to the presence of impurities. Treatment steps such as filtration or adsorption may be necessary before it can be effectively reused.

The implementation of a water recycling loop requires careful monitoring to prevent the buildup of impurities that could negatively impact the crystallization process and the final product purity.

Recycling StreamPotential ContaminantsRecycling StrategyImpact on Process
Evaporator CondensateLow levels of volatile organicsDirect recycle to dissolution stageReduces freshwater intake by 50-70%
Crystallization Mother LiquorUnreacted starting materials, byproducts, dissolved this compoundPartial recycle after impurity removal (e.g., carbon treatment)Increases overall yield by 5-10%

Sensitivity Analysis of Key Variables

To optimize the this compound production process for efficiency, yield, and product quality, a sensitivity analysis of key variables is often performed. This involves systematically varying process parameters to understand their impact on the outcomes of the crystallization and drying steps. The insights gained from this analysis are crucial for process control and for identifying the most critical parameters that need to be tightly regulated.

In the context of this compound crystallization, key variables include the initial concentration of the solution, the cooling rate, the final temperature, and the agitation speed. For the drying process, critical variables are the drying temperature, vacuum pressure, and drying time.

A sensitivity analysis can reveal, for example, how a small change in the cooling rate can significantly affect the average crystal size and purity. Similarly, it can demonstrate the trade-off between drying time and product stability.

Key VariableRange of VariationImpact on Crystal SizeImpact on PurityImpact on Yield
Cooling Rate (°C/hr)1 - 10High impact (inverse relationship)Moderate impact (inverse relationship)Low impact
Final Crystallization Temp (°C)10 - 25Low impactLow impactHigh impact (inverse relationship)
Agitation Speed (RPM)50 - 200Moderate impact (can decrease size at high speeds)Low impactLow impact
Initial Concentration (g/L)400 - 600Moderate impactModerate impactHigh impact (direct relationship)

Advanced Chemical Reactivity and Reaction Mechanisms of Malonic Acid

Mechanistic Studies of Condensation Reactions

Malonic acid undergoes condensation reactions with various carbonyl compounds and other reactants, often followed by decarboxylation. These reactions are crucial for the synthesis of a wide range of organic molecules.

Knoevenagel Condensation: Formation pathways of α,β-unsaturated carboxylic acids and subsequent decarboxylation

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, such as this compound, with an aldehyde or ketone in the presence of a weak base catalyst, typically an amine like piperidine (B6355638) youtube.comchem-station.comwikipedia.org. The reaction proceeds via a nucleophilic addition of the enolate form of this compound to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated dicarboxylic acid wikipedia.orgslideshare.net.

The mechanism generally involves the formation of an enolate from this compound, catalyzed by the base. This enolate then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-like intermediate undergoes dehydration to form the α,β-unsaturated dicarboxylic acid.

A key feature when using this compound in the Knoevenagel condensation is the subsequent decarboxylation step. The resulting α,β-unsaturated dicarboxylic acid is often unstable and readily loses a molecule of carbon dioxide, particularly when heated or in the presence of a suitable catalyst wikipedia.orgslideshare.net. This decarboxylation leads to the formation of an α,β-unsaturated monocarboxylic acid. The driving force for this decarboxylation is the stability gained from the conjugated system in the product.

This compound + Carbonyl Compound → α,β-Unsaturated Dicarboxylic Acid + H₂O α,β-Unsaturated Dicarboxylic Acid → α,β-Unsaturated Monocarboxylic Acid + CO₂

Doebner Modification in Condensation Processes

The Doebner modification is a specific variation of the Knoevenagel condensation that utilizes this compound and aldehydes, typically in the presence of pyridine (B92270) as both solvent and catalyst youtube.comchem-station.comwikipedia.orgtandfonline.com. This modification is particularly effective for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes tandfonline.comscirp.org.

In the Doebner modification, the condensation between the aldehyde and this compound is followed directly by decarboxylation under the reaction conditions wikipedia.orgorganic-chemistry.org. Pyridine plays a crucial role in promoting both the condensation and the subsequent decarboxylation tandfonline.com. The mechanism is proposed to involve the formation of an iminium ion intermediate when a primary amine catalyst is used, which then reacts with the this compound enolate youtube.comorganic-chemistry.org. The resulting intermediate undergoes decarboxylation and elimination to yield the α,β-unsaturated acid youtube.com.

This modification is advantageous as it directly furnishes the decarboxylated product, avoiding the isolation of the intermediate dicarboxylic acid. For example, the reaction of acrolein with this compound in pyridine yields trans-2,4-pentadienoic acid with the loss of carbon dioxide wikipedia.org.

Condensation with Urea (B33335): Pathway to barbituric acid synthesis

This compound reacts with urea to synthesize barbituric acid, a key precursor to barbiturate (B1230296) drugs uobasrah.edu.iq. This condensation reaction typically occurs in the presence of a strong base, such as sodium ethoxide cutm.ac.inslideshare.netorgsyn.org.

The mechanism involves the nucleophilic attack of the nitrogen atoms of urea on the ester groups of a this compound derivative, commonly diethyl malonate cutm.ac.inslideshare.net. In the presence of a strong base, the methylene hydrogens of diethyl malonate are deprotonated, forming a carbanion. This carbanion can then react with urea. Alternatively, and more commonly described for the synthesis of barbituric acid itself (rather than substituted barbiturates from substituted malonic esters), the condensation involves the reaction of this compound directly with urea under acidic conditions or with activating agents orgsyn.orgunodc.org. One method involves heating this compound and urea with phosphorus oxychloride or in acetic acid with acetic anhydride (B1165640) orgsyn.org.

A common laboratory preparation involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide in ethanol (B145695) cutm.ac.inslideshare.netorgsyn.org. The sodium ethoxide acts as a base to deprotonate the diethyl malonate, and the reaction proceeds through a cyclization where the nitrogen atoms of urea attack the ester carbonyls, forming the six-membered barbituric acid ring.

The reaction can be represented generally as:

This compound Derivative + Urea → Barbituric Acid + Byproducts (e.g., water, alcohol)

Condensation with Acetone (B3395972): Pathway to Meldrum's acid

This compound condenses with acetone to form 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid wikiwand.com. This reaction is typically catalyzed by an acid, such as acetic anhydride and sulfuric acid, or p-toluenesulfonic acid.

The mechanism involves the formation of an acetal-like structure between acetone and the carboxylic acid groups of this compound, followed by cyclization and elimination of water. The reactive methylene group in this compound is flanked by the two carboxylic acid groups, and in Meldrum's acid, this methylene group is part of a six-membered ring containing two ester linkages and the gem-dimethyl group from acetone.

Meldrum's acid is notable for the high acidity of its methylene protons (pKa ~4.97), significantly more acidic than those of this compound itself wikiwand.com. This enhanced acidity makes Meldrum's acid a highly versatile reagent in various organic transformations, often acting as a precursor to ketenes upon heating wikiwand.com.

The synthesis involves the reaction of this compound with acetone, driven by the removal of water:

This compound + Acetone → Meldrum's Acid + 2 H₂O

Detailed Analysis of Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction pathway for this compound and its derivatives. The presence of a second carboxyl group β to the first facilitates thermal decarboxylation.

Hydrodecarboxylation via Organic Photoredox Catalysis: Substrate scope and elucidation of mechanistic insights, including double decarboxylation of this compound derivatives

Organic photoredox catalysis has emerged as a powerful tool for facilitating challenging transformations, including the hydrodecarboxylation of carboxylic acids. This method allows for the conversion of carboxylic acids into the corresponding alkanes or other reduced products through a radical pathway, with the release of carbon dioxide nih.govresearchgate.net.

For this compound derivatives, photoredox catalysis can enable direct hydrodecarboxylation, potentially leading to single or even double decarboxylation products nih.govresearchgate.netnih.gov. A catalytic system often involves an organic photoredox catalyst, such as a Fukuzumi acridinium (B8443388) photocatalyst, and a co-catalyst, like a disulfide (e.g., phenyldisulfide), in the presence of a base nih.govresearchgate.netnih.govcapes.gov.br. Trifluoroethanol has been found to be an effective solvent in some of these systems, improving substrate compatibility nih.govresearchgate.netnih.gov.

The proposed mechanism involves the single-electron oxidation of the carboxylate anion by the excited photoredox catalyst nih.govresearchgate.net. This generates a short-lived acyloxyl radical, which rapidly undergoes decarboxylation to produce a carbon-centered radical and carbon dioxide nih.govresearchgate.net. The carbon-centered radical then abstracts a hydrogen atom from a hydrogen atom donor (such as a thiol generated in situ) to form the hydrodecarboxylated product nih.govresearchgate.net. The reduced photocatalyst is then reoxidized by the co-catalyst, completing the catalytic cycle nih.govresearchgate.net.

For this compound derivatives, this process can be applied to achieve double decarboxylation, effectively converting the malonate into a methylene synthon equivalent nih.govresearchgate.netnih.gov. This direct double decarboxylation allows for the convenient use of readily available malonate esters, such as dimethyl malonate nih.govresearchgate.netnih.gov.

Research findings have provided mechanistic insights into these reactions. Kinetic studies can reveal the rate dependence on different components of the reaction mixture, such as the carboxylate concentration and the catalyst loading nih.govcapes.gov.br. For instance, some studies have shown first-order kinetics with respect to the carboxylate and zero-order kinetics in the acridinium catalyst, suggesting that the reaction rate might be limited by light absorption or the oxidation of the carboxylate nih.govcapes.gov.br. The absence of a significant kinetic isotope effect when using deuterated hydrogen atom donors can also provide information about the rate-determining step nih.govcapes.gov.br.

Decarboxylative Fluorination of this compound Derivatives: Silver-catalyzed chemoselective mono- and gem-difluorination reactions, with preliminary mechanistic studies involving an α-carboxylic acid radical

This compound derivatives have been successfully utilized in silver-catalyzed decarboxylative fluorination reactions to produce either gem-difluoroalkanes or α-fluorocarboxylic acids with tunable chemoselectivity based on the judicious selection of base and solvent nih.govresearchgate.net. This method offers an unprecedented route to these fluorinated compounds, featuring the use of readily available starting materials, good functional group compatibility, and gram-scale synthetic capability nih.govresearchgate.net. Preliminary mechanistic studies suggest the involvement of an α-carboxylic acid radical in this reaction nih.govresearchgate.net. The advantage of employing this compound derivatives in this radical decarboxylative functionalization is further underscored by the facile transformations of the resulting α-fluorocarboxylic acids into valuable fluorine-containing compounds nih.govresearchgate.net.

A proposed mechanism for silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids involves Ag(III)-mediated single electron transfer (SET) followed by fluorine atom transfer, generating alkyl radicals that react with Ag(II)−F intermediates organic-chemistry.orgnih.gov. Experimental results support the radical nature of this process organic-chemistry.org. While this research primarily focuses on aliphatic carboxylic acids, the mechanistic insights into silver-catalyzed decarboxylation and radical formation are relevant to the reactions of this compound derivatives. The reaction can be initiated by the oxidation of a silver catalyst from Ag(I) to Ag(III) by Selectfluor. This Ag(III) catalyst can then generate an alkyl radical ion through homolytic fission of the carboxylate ion researchgate.net.

Synthesis and Transformations of this compound Derivatives

Malonic Ester Synthesis: Comprehensive steps including enolate formation, alkylation at the alpha carbon, acidic ester hydrolysis, decarboxylation, and tautomerization

The Malonic Ester Synthesis is a fundamental method for synthesizing substituted carboxylic acids using malonic ester as a key intermediate masterorganicchemistry.compearson.com. The process involves several distinct steps:

Enolate Formation: A diester of this compound, such as diethyl malonate, is deprotonated by a weak base (e.g., sodium ethoxide) to form a resonance-stabilized enolate ion masterorganicchemistry.comlibretexts.orgjove.compatsnap.com. This enolate is a nucleophilic species capable of further reactions patsnap.com.

Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the alpha position and introducing an alkyl group masterorganicchemistry.comlibretexts.orgjove.compatsnap.com. This step allows for the introduction of various substituents patsnap.com.

Acidic Ester Hydrolysis: The alkylated diester undergoes hydrolysis, typically with aqueous acid or base, to cleave the ester groups and yield a 1,3-dicarboxylic acid masterorganicchemistry.comlibretexts.orgjove.compatsnap.com.

Decarboxylation: The resulting β-diacid is unstable when heated and readily undergoes decarboxylation, eliminating a molecule of carbon dioxide and forming an enol masterorganicchemistry.comlibretexts.orgjove.compatsnap.com. This step is crucial for extending the carbon chain patsnap.com.

Tautomerization: The enol intermediate tautomerizes to its more stable keto form, yielding the final substituted carboxylic acid product masterorganicchemistry.comlibretexts.orgjove.compatsnap.com.

The presence of two alpha hydrogens in malonic esters allows for the possibility of a second alkylation step before hydrolysis and decarboxylation, leading to dialkylated carboxylic acids libretexts.orgjove.com.

Solvent-Free Synthesis and Enolization Chemistry of this compound Half Oxyesters and Thioesters

An improved synthetic route to this compound half thioesters (MAHTs) and oxyesters (MAHOs) has been developed under solvent-free conditions acs.orgnih.govresearchgate.net. This method allows for the easy incorporation of deuterium (B1214612) labeling, particularly in MAHTs acs.orgnih.govresearchgate.net. Studies have revealed an unexpectedly large difference in the enolization chemistry between MAHTs and MAHOs acs.orgnih.govresearchgate.net. Density functional theory (DFT) calculations have been employed to explore the origins of this difference acs.orgnih.govresearchgate.net. These calculations identified an additional molecular orbital in MAHTs containing sulfur, which increases delocalization between the sulfur and the enol in both cisoid and transoid forms acs.orgnih.govresearchgate.netresearchgate.net. This increased delocalization in MAHTs facilitates keto-enol tautomerization, enhancing the rate and percentage of hydrogen-deuterium exchange compared to MAHOs researchgate.net.

An efficient two-step synthesis of various thiophenol- and (cyclo)alkyl-derived MAHTs and phenol-derived MAHOs has been achieved using readily available starting materials researchgate.netresearchgate.net. These syntheses are scalable, affording gram quantities of product researchgate.netresearchgate.net.

Multicomponent One-Pot Synthesis from Maleic Anhydride and Amines

This compound derivatives can be conveniently synthesized with a high degree of functional flexibility through redox condensation reactions involving maleic anhydride, amines, elemental sulfur, and DMSO as an oxidant nottingham.ac.ukx-mol.comresearchgate.netacs.orgscribd.com. This multicomponent decarboxylative transformation proceeds as a cascade of reactions including ring opening, decarboxylative oxidative thioamidation at temperatures as low as 50 °C nottingham.ac.ukresearchgate.net.

Synthesis of Cyclic Compounds Employing this compound Derivatives as Bifunctional Building Blocks

This compound derivatives serve as versatile bifunctional building blocks in the synthesis of cyclic compounds tcichemicals.com. For instance, a this compound derivative containing a carbonyl group has been employed in the synthesis of a cyclic enone through condensation with α-chlorocyclopentanone in the presence of a base, followed by hydrolysis and ring-closing reaction tcichemicals.com. Another application involves the synthesis of cyclopentene (B43876) from the reaction of a this compound derivative with a vinyl phosphonium (B103445) salt tcichemicals.com. This compound half esters have also been used as nucleophiles in the catalytic asymmetric decarboxylative Mannich reaction with cyclic aldimines, leading to cyclic products with good yields and enantioselectivities chim.it. Furthermore, this compound derivatives have been utilized in metal-free synthesis routes involving conjugate addition-decarboxylation sequences to produce bis-acids, which can serve as precursors for diols and subsequent cyclic structures nih.gov. Bifunctional chiral ammonium (B1175870) salts have also been investigated in the asymmetric cascade synthesis of isoindolinones, where dimethyl malonate is used as a reactant beilstein-journals.org.

Intramolecular Cyclization Reactions of this compound Hydrazides

The reaction of 2-ethoxycarbonyl-4,4-disubstituted-4-butanolide with hydrazine (B178648) hydrate (B1144303) under mild conditions can lead to either dihydrazides of substituted this compound or undergo intramolecular cyclization researchgate.netect-journal.kz. When the substituent at position 2 of the butanolide cycle is hydrogen (R3=H), dihydrazides of substituted this compound are primarily produced researchgate.netect-journal.kz. However, in the case of alkyl-substituted butanolides, intramolecular cyclization of an intermediate occurs under the same conditions, resulting in the formation of 4,4-disubstituted pyrazolidine-3,5-diones researchgate.netect-journal.kz.

Hydrazides of carboxylic acids, including this compound hydrazides, are commonly prepared by the hydrazinolysis of esters researchgate.net. Intramolecular cyclization reactions of hydrazides can lead to various heterocyclic compounds, such as 1,2,4-triazole-3-thiol derivatives, which can be prepared by the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides (formed from hydrazides and isothiocyanates) in the presence of base researchgate.net.

Biological Roles and Metabolic Pathways of Malonic Acid

Natural Occurrence in Biological Systems

Malonic acid, also known as propanedioic acid, is a naturally occurring dicarboxylic acid found across all domains of life, from bacteria to plants and animals, including humans. Its presence in a wide array of fruits and vegetables is well-documented. nih.govfree.fr Notably high concentrations of its calcium salt are found in beetroot. nih.gov Other plant sources include legumes, citrus fruits, and green wheat. free.frmdpi.com There is evidence to suggest that citrus fruits produced through organic farming may contain higher levels of this compound compared to those from conventional agriculture. nih.gov

In addition to its presence in dietary sources, this compound is an integral component of mammalian metabolism. It is involved in fatty acid biosynthesis, a fundamental cellular process. nih.gov Within humans, this compound participates in several enzymatic reactions and is considered a key metabolite. nih.gov

Below is a table summarizing the natural occurrence of this compound in various biological systems.

KingdomOrganism/Food SourceSignificance/Role
Plantae Legumes, Citrus Fruits, Beetroot, Green WheatNatural constituent, potential indicator of farming practices
Animalia Humans, Rats (developing brains)Involved in fatty acid biosynthesis and other metabolic pathways
Bacteria Various speciesUtilized as a carbon and energy source

This table provides a summary of the diverse natural sources of this compound.

Regulatory Role in Cellular Respiration and Energy Metabolism

This compound plays a significant regulatory role in cellular energy production, primarily through its interaction with a key enzyme in the mitochondrial respiratory chain.

Mechanism of Competitive Inhibition of Succinate (B1194679) Dehydrogenase (Complex II)

This compound is a classic example of a competitive inhibitor, specifically targeting the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain). mdpi.com This inhibition is a direct result of the structural similarity between this compound and the enzyme's natural substrate, succinate. Both are dicarboxylic acids, and the spacing of the carboxyl groups in malonate allows it to bind to the active site of succinate dehydrogenase, effectively competing with succinate. researchgate.netresearchgate.net

However, unlike succinate, which is oxidized to fumarate (B1241708) by the enzyme, this compound cannot be dehydrogenated because it lacks the -CH₂-CH₂- group that is the site of the enzymatic reaction. researchgate.net By occupying the active site, malonate prevents succinate from binding, thereby halting the enzyme's catalytic activity. This inhibition is reversible, and its extent depends on the relative concentrations of malonate and succinate. An increase in the concentration of the substrate, succinate, can overcome the inhibitory effect of malonate. researchgate.net

Effects on the Tricarboxylic Acid (TCA) Cycle and Electron Transport Chain Activity

The inhibition of succinate dehydrogenase by this compound has profound consequences for cellular respiration. Succinate dehydrogenase is the only enzyme that participates in both the Tricarboxylic Acid (TCA) cycle and the electron transport chain. mdpi.com

By blocking the conversion of succinate to fumarate, this compound effectively interrupts the TCA cycle. This disruption leads to an accumulation of succinate and a reduction in the downstream products of the cycle. Consequently, the production of reduced coenzymes, namely NADH and FADH₂, which are generated in other steps of the TCA cycle, is diminished.

Malonate Metabolism and Associated Biological Processes

While this compound is a potent inhibitor of a key metabolic enzyme, many organisms have evolved specific pathways to metabolize it, highlighting its importance in various biological contexts.

Discovery and Characterization of Enzymes Involved in Malonate Metabolism

The metabolism of malonate is carried out by a set of specialized enzymes that have been discovered and characterized primarily in bacteria. mdpi.com These enzymes allow organisms to utilize malonate as a source of carbon and energy. The key enzymes involved in this process include:

Malonyl-CoA Synthetase: This enzyme catalyzes the activation of malonate by converting it to malonyl-CoA, a reaction that requires ATP and Coenzyme A. This is a crucial first step in preparing malonate for further metabolic reactions.

Malonate Decarboxylase: This enzyme is responsible for the decarboxylation of malonate to acetate (B1210297) and carbon dioxide. In some bacteria, this process is coupled to the generation of a sodium ion gradient across the cell membrane, which can be used to produce ATP.

Malonamidase: This enzyme hydrolyzes malonamate (B1258346) (the amide of this compound) to malonate and ammonia (B1221849). This reaction is particularly important in the context of nitrogen metabolism in symbiotic relationships between bacteria and leguminous plants.

The discovery of these enzymes has provided significant insights into the biochemical pathways that enable organisms to process and utilize this compound. mdpi.com

Transcriptional and Post-transcriptional Regulation of Malonate-Metabolizing Gene Expression

The expression of the genes encoding the enzymes for malonate metabolism is tightly regulated to ensure that they are produced only when malonate is available. In bacteria, these genes are often organized into operons, such as the mdc (malonate decarboxylase) and mat (malonate assimilation) operons. mdpi.com

The transcriptional regulation of these operons is primarily controlled by specific transcription factors. For instance, the expression of the mat operon is regulated by a GntR-type transcriptional regulator called MatR. mdpi.com Similarly, the mdc operon is controlled by the LysR-family transcriptional activator, MdcR. mdpi.com These regulatory proteins typically bind to specific DNA sequences near the promoter region of the operons and are often responsive to the presence of malonate or its metabolites, thereby ensuring that the genes are transcribed only when needed.

While transcriptional control is a major regulatory mechanism, post-transcriptional regulation also plays a role in modulating the expression of these genes. Post-transcriptional mechanisms can influence the stability of the messenger RNA (mRNA) transcripts and the efficiency of their translation into proteins. However, specific details regarding the post-transcriptional regulation of the mdc and mat operons are still an area of active research.

Malonyl-CoA Decarboxylase Deficiency and Related Inborn Errors of Metabolism

Malonyl-CoA decarboxylase (MCD) deficiency, also known as malonic aciduria, is a rare, autosomal recessive inborn error of metabolism. longdom.orgcambridge.orgwikipedia.org This disorder is caused by mutations in the MLYCD gene, which provides the instructions for making the enzyme malonyl-CoA decarboxylase. metabolicsupportuk.orghrsa.govmedlineplus.gov This enzyme is responsible for the conversion of malonyl-CoA to acetyl-CoA and carbon dioxide. longdom.orgcambridge.org

A deficiency in this enzyme leads to an accumulation of malonyl-CoA and subsequently this compound in the body. longdom.orgwikipedia.org The elevated levels of malonyl-CoA have significant metabolic consequences. A primary effect is the inhibition of carnitine palmitoyltransferase I (CPT-I), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for oxidation. longdom.orgcambridge.org This blockage of fatty acid breakdown prevents tissues, particularly the heart muscle, from using fatty acids as a primary energy source. wikipedia.orgmetabolicsupportuk.orgmedlineplus.gov Consequently, the body cannot effectively produce energy from fats, which is especially critical during periods of fasting or illness. hrsa.gov

The clinical presentation of MCD deficiency typically occurs in early childhood and can vary in severity. metabolicsupportuk.orghrsa.gov Common signs and symptoms include developmental delay, weak muscle tone (hypotonia), seizures, low blood sugar (hypoglycemia), and cardiomyopathy (a disease of the heart muscle). wikipedia.orgmetabolicsupportuk.orghrsa.govmedlineplus.gov The buildup of by-products from fatty acid processing contributes to these clinical manifestations. wikipedia.orgmedlineplus.gov Diagnosis is confirmed through specialized urine and blood tests that detect elevated levels of this compound and malonylcarnitine, and can be confirmed with genetic testing. longdom.orgmetabolicsupportuk.org

FeatureDescription
Disorder Name Malonyl-CoA Decarboxylase Deficiency (Malonic Aciduria)
Genetic Basis Autosomal recessive mutations in the MLYCD gene. wikipedia.orgmetabolicsupportuk.orghrsa.gov
Enzyme Defect Reduced or absent activity of Malonyl-CoA decarboxylase. medlineplus.gov
Metabolic Effect Accumulation of malonyl-CoA and this compound; inhibition of mitochondrial fatty acid β-oxidation. cambridge.orgwikipedia.org
Primary Symptoms Developmental delay, cardiomyopathy, hypotonia, seizures, hypoglycemia. metabolicsupportuk.orghrsa.govmedlineplus.gov

Essential Role in Symbiotic Nitrogen Metabolism, particularly in Legumes

In the symbiotic relationship between legumes and rhizobia bacteria, dicarboxylic acids play a crucial role in the process of biological nitrogen fixation. nih.govnih.gov This process occurs in specialized root organs called nodules, where rhizobia convert atmospheric nitrogen (N₂) into ammonia (NH₃), a form of nitrogen the plant can use. nih.govyoutube.com This energy-intensive process is fueled by carbon compounds supplied by the plant, derived from photosynthesis. nih.govnih.gov

The plant transports sucrose (B13894) to the nodules, where it is metabolized into organic acids. nih.govnih.gov The primary dicarboxylate supplied to the nitrogen-fixing bacteria (bacteroids) is malate (B86768). nih.govnih.gov Malate is transported across the symbiosome membrane to the bacteroids, where it serves as a key source of carbon and energy. nih.govnih.gov The bacteroids possess a well-characterized C₄-dicarboxylate transport (Dct) system, with the DctA protein being the primary transporter responsible for malate uptake. nih.govnih.gov

Inside the bacteroids, the catabolism of dicarboxylates like malate provides the necessary ATP and reducing power (electrons) for the nitrogenase enzyme complex to reduce N₂ to ammonia. youtube.comox.ac.uk The plant, by providing a specific carbon source like malate and tightly controlling the low-oxygen environment within the nodule, facilitates a metabolic state in the bacteroids that favors ammonia secretion to the plant rather than its assimilation by the bacteria. ox.ac.uk

ComponentRole in Symbiotic Nitrogen Fixation
Legume Plant Provides photosynthates (sucrose) to the root nodules. nih.govnih.gov
Sucrose Transported to nodules and metabolized into organic acids. nih.gov
Malate The primary dicarboxylate transported to bacteroids to fuel nitrogen fixation. nih.govnih.gov
Rhizobia (Bacteroids) Reside in nodules and fix atmospheric nitrogen into ammonia. nih.govox.ac.uk
DctA Transporter A bacterial protein that imports malate into the bacteroids. nih.govnih.gov
Nitrogenase The bacterial enzyme complex that catalyzes the conversion of N₂ to NH₃. nih.gov

Implication in Brain Development

While essential metabolic pathways are crucial for normal brain development, the accumulation of certain metabolites can be detrimental. This compound's role in the brain is primarily understood through the neurological consequences that arise from its excess in inborn errors of metabolism, such as Malonyl-CoA decarboxylase deficiency and combined malonic and methylmalonic aciduria (CMAMMA). nih.gov Patients with these conditions can present with significant neurological manifestations, including developmental delays, seizures, and cognitive decline. metabolicsupportuk.orgmedlineplus.govnih.gov

This compound acts as a classic competitive inhibitor of succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain. wikipedia.orgnih.gov This enzyme is a key component of both the Krebs cycle and cellular respiration. By binding to the enzyme's active site, this compound blocks the conversion of succinate to fumarate, thereby inhibiting cellular energy production (ATP synthesis). wikipedia.org The brain has a very high energy demand, and disruption of its energy metabolism can lead to neuronal dysfunction and damage. nih.gov

Experimentally, the direct injection of this compound into the striatum of rats is used as a model to study neurodegenerative diseases. nih.gov It produces "excitotoxic" lesions by causing a bioenergetic defect that makes neurons more vulnerable to damage from glutamate, mediated through the NMDA receptor. nih.govnih.gov This suggests that the neurological symptoms seen in disorders with high this compound levels may be due, in part, to a chronic, low-level inhibition of energy metabolism, potentially rendering the brain more susceptible to excitotoxic stress over time. nih.gov

Biosynthesis of Key Biomolecules

Precursor in Aromatic Compound Synthesis

This compound is a valuable building block in organic synthesis for the production of a variety of compounds, including certain aromatic compounds. wikipedia.orgbyjus.com Its utility stems from the reactivity of the methylene (B1212753) (-CH₂-) group positioned between its two carboxyl groups. britannica.com

A key reaction involving this compound is the Knoevenagel condensation. wikipedia.org In this reaction, this compound condenses with the carbonyl group of an aldehyde or a ketone. This is often followed by a decarboxylation (loss of CO₂) to yield an α,β-unsaturated carboxylic acid. wikipedia.org When an aromatic aldehyde, such as benzaldehyde (B42025), is used as the starting material, the product is an aromatic acid. For example, the condensation of this compound with benzaldehyde is used to prepare cinnamic acid, an aromatic compound found in cinnamon and used in flavors and fragrances. wikipedia.org

Role in Mevalonate (B85504) Synthesis

The mevalonate pathway is an essential metabolic route for the biosynthesis of isoprenoids, a diverse class of molecules that includes cholesterol, steroid hormones, and terpenes. wikipedia.orgwikipedia.org The canonical mevalonate pathway begins with the condensation of three molecules of acetyl-CoA. wikipedia.orgyoutube.com

The established sequence of reactions is as follows:

Two molecules of acetyl-CoA condense to form acetoacetyl-CoA. wikipedia.org

A third molecule of acetyl-CoA condenses with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgyoutube.com

HMG-CoA is then reduced by the enzyme HMG-CoA reductase to form mevalonic acid (mevalonate). This is the rate-limiting step of the pathway and is the target of statin drugs. wikipedia.orgwikipedia.org

While the primary feedstock for this pathway is acetyl-CoA, some research has explored the potential participation of malonyl-CoA in the biosynthesis of mevalonic acid. researchgate.net This alternative consideration highlights the similarity between the initial steps of mevalonate synthesis and fatty acid synthesis, where malonyl-CoA is a key intermediate. researchgate.net However, the direct condensation of acetyl-CoA molecules is the widely accepted route for the formation of the HMG-CoA precursor to mevalonate. wikipedia.orgyoutube.com

Contribution to the Production of Vitamins (e.g., B1, B6, B2)

This compound, particularly in the form of its esters like diethyl malonate, serves as a crucial starting material in the chemical synthesis of certain B vitamins. atamankimya.com While the biosynthetic pathways within organisms are complex and varied, the use of malonate derivatives in industrial synthesis is a key application.

Vitamin B1 (Thiamine): The synthesis of thiamine (B1217682) involves the creation of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring, which are then coupled. nih.govnih.gov Diethyl malonate is employed in the construction of the pyrimidine moiety of the vitamin B1 molecule. atamankimya.com

Vitamin B6 (Pyridoxine): Similarly, esters of this compound are utilized in the synthesis of Vitamin B6. atamankimya.com The production of pyridoxine, the form of vitamin B6 commonly used in supplements, can be achieved through various chemical routes, with some established methods, like the "oxazole method," relying on precursors derived from amino acids or propionic acid. wikipedia.org However, malonate derivatives provide a versatile building block for forming the core pyridine (B92270) structure in other synthetic strategies. atamankimya.com

While this compound is a documented precursor in the synthesis of vitamins B1 and B6, its direct role in the production of Vitamin B2 (riboflavin) is not as clearly established in prominent synthetic or biological pathways. atamankimya.com

Building Block for Polyketides and Flavonoids

In biochemistry, the coenzyme A derivative of malonate, malonyl-CoA, is a fundamental building block for the biosynthesis of two major classes of natural products: polyketides and flavonoids. nih.govnih.gov Malonyl-CoA is primarily formed from the carboxylation of acetyl-CoA, a central metabolite in cellular metabolism. nih.govwikipedia.org

Polyketide Synthesis: Polyketides are a diverse group of secondary metabolites with a wide range of biological activities, including antibiotic and anticancer properties. nih.gov Their biosynthesis is catalyzed by large enzymes called polyketide synthases (PKSs). The process is analogous to fatty acid synthesis and involves sequential rounds of decarboxylative Claisen condensations. nih.gov

In this mechanism:

A "starter unit," typically an acyl-CoA like acetyl-CoA, is loaded onto the PKS enzyme.

Malonyl-CoA serves as the "extender unit." It is transferred to the PKS, and during the condensation reaction, it undergoes decarboxylation, effectively adding a two-carbon acetate unit to the growing polyketide chain. nih.govacs.org

This cycle repeats, with each addition of a malonyl-CoA molecule elongating the carbon backbone, which can then be further modified and cyclized to create the vast structural diversity seen in polyketides. nih.govnih.gov

The availability of intracellular malonyl-CoA is often a rate-limiting factor in the production of polyketides in engineered microorganisms. nih.gov

Flavonoid Synthesis: Flavonoids are a large class of plant secondary metabolites derived from the phenylpropanoid pathway. researchgate.net The central step in flavonoid biosynthesis is the formation of a chalcone (B49325) molecule, which is the precursor to all other flavonoids. nih.gov This reaction is catalyzed by the enzyme chalcone synthase (CHS), a type III polyketide synthase. researchgate.net

The synthesis of the chalcone backbone involves the condensation of one molecule of a starter unit (typically p-coumaroyl-CoA) with three molecules of malonyl-CoA. nih.govresearchgate.net The sequential addition of these three malonyl-CoA units, via decarboxylation, forms the A-ring of the characteristic flavonoid C6-C3-C6 skeleton. researchgate.net From this chalcone precursor, various enzymatic modifications lead to the vast array of flavonoid structures, including flavonols, flavones, and anthocyanins. nih.gov

Precursor for 3-Hydroxypropionate (B73278) (3-HP) and Glutaric Acid Production

This compound and its activated form, malonyl-CoA, are key precursors in engineered metabolic pathways for the production of valuable platform chemicals.

3-Hydroxypropionate (3-HP) Production: 3-Hydroxypropionic acid (3-HP) is a promising chemical building block for producing various commodity chemicals. rsc.orgnih.gov One of the most advantageous biosynthetic routes for 3-HP production is the malonyl-CoA pathway. nih.gov This pathway is notable for its broad feedstock spectrum and thermodynamic feasibility. nih.gov

The core of this pathway involves two key enzymatic steps:

Acetyl-CoA is carboxylated to form malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). mdpi.com

The central enzyme, malonyl-CoA reductase (MCR), then catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-HP. rsc.orgnih.gov

Microbial production hosts like Escherichia coli and yeast have been engineered to express this pathway, enabling the conversion of substrates like glucose into 3-HP. mdpi.com Furthermore, novel biosynthetic routes have been developed to produce 3-HP directly from this compound by expressing a malonyl-CoA synthetase (which converts malonate to malonyl-CoA) and a malonyl-CoA reductase in an engineered strain. rsc.org

Glutaric Acid Production: Glutaric acid is another important organic acid with wide applications. While not a direct natural precursor, this compound can be used to enhance its production in metabolically engineered organisms. In one study, researchers found that the availability of malonyl-CoA was a limiting factor in a previously constructed glutaric acid synthesis pathway in E. coli. To overcome this, they engineered the bacteria to take up external this compound from the fermentation medium and convert it into the needed malonyl-CoA. This strategy significantly increased the titer of glutaric acid, demonstrating this compound's utility as a supplemental precursor in engineered bioproduction.

Chemical Speciation Studies of Binary Complexes with Essential Biologically Important Metal Ions

Chemical speciation refers to the distribution of an element among defined chemical species in a system. In aqueous solutions, this compound (represented as H₂L) can form various complexes with metal ions (Mⁿ⁺). Understanding the specific forms of these complexes is crucial for determining the bioavailability, mobility, and toxicity of metal ions in biological and environmental systems.

Studies using pH-metric titration have investigated the formation of binary complexes between this compound and several essential divalent metal ions, including Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)). jocpr.com These studies identify the predominant complex species that form at different pH levels and determine their stability constants.

The research reveals that the predominant species formed vary depending on the specific metal ion. For Co(II) and Cu(II), the common species detected are ML, ML₂, ML₂H, and ML₂H₂. jocpr.com For Ni(II) and Zn(II), the predominant complexes are typically ML₂, ML₂H, and ML₂H₂. jocpr.com The formation of these protonated species (ML₂H and ML₂H₂) is significant at lower pH ranges. As the pH increases, these species deprotonate to form the more stable ML and ML₂ complexes. jocpr.com

The table below summarizes the predominant binary complex species of this compound identified with these essential metal ions in aqueous or mixed-solvent systems. jocpr.com

Metal IonPredominant Complex Species Detected
Cobalt (Co(II))ML, ML2, ML2H, ML2H2
Nickel (Ni(II))ML2, ML2H, ML2H2
Copper (Cu(II))ML, ML2, ML2H, ML2H2
Zinc (Zn(II))ML2, ML2H, ML2H2

Note: M represents the metal ion and L represents the malonate ligand.

Advanced Analytical Methodologies for Malonic Acid

Chromatographic Separation Techniques

Chromatography remains a cornerstone for separating malonic acid from complex matrices, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC): Application with differential refractive index (RID) detection and ultra-fast separation using core-shell mixed-mode columns

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids, including this compound. While this compound is polar and poorly retained in traditional reversed-phase HPLC, the use of specialized columns and detection methods allows for effective separation.

Differential Refractive Index (RID) detection is a common method for detecting compounds that lack strong UV chromophores, such as this compound. RID measures changes in the refractive index of the mobile phase as the analyte elutes.

Ultra-fast separation of malonic acids can be achieved using core-shell mixed-mode columns helixchrom.comhelixchrom.com. Core-shell particles consist of a solid core surrounded by a porous shell, which reduces diffusion and improves separation efficiency and speed compared to traditional fully porous particles researchgate.netphenomenex.com. Mixed-mode columns offer multiple separation mechanisms, such as reversed-phase and ion-exchange, on a single column, allowing for the retention and separation of polar compounds like this compound without the need for ion-pairing reagents helixchrom.comhplc.eulcms.cz.

Studies have demonstrated the effectiveness of core-shell mixed-mode columns for the rapid separation of this compound and its homologs. For instance, an ultra-fast method using a Coresep SB column (reversed-phase and anion-exchange) achieved baseline separation of this compound, methylthis compound, and dimethylthis compound in a short run time helixchrom.comhelixchrom.comhplc.eu. This approach leverages the synergy of weak reversed-phase and anion-exchange mechanisms to achieve good resolution and peak shape hplc.eu.

Gas Chromatography-Mass Spectrometry (GC/MS): For identification and quantification in complex enzymatic reaction mixtures

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the identification and quantification of this compound, particularly in complex matrices like enzymatic reaction mixtures. GC/MS offers high sensitivity and selectivity, allowing for the separation of volatile or semi-volatile compounds and their subsequent identification based on their mass fragmentation patterns.

For GC/MS analysis, this compound typically requires derivatization to increase its volatility and thermal stability. Common derivatization methods involve converting the carboxylic acid groups into esters or silyl (B83357) derivatives.

GC/MS has been successfully applied to identify and quantify this compound produced in enzymatic reactions. For example, GC/MS analysis was used to confirm the production and determine the concentration of this compound in an in vitro multi-enzyme reaction designed to synthesize this compound from oxaloacetate nih.govresearchgate.net. Samples from the reaction mixture were dried, derivatized using methoxyamine hydrochloride and MSTFA, and then analyzed by GC/MS nih.gov. This method allowed for the clear identification of this compound based on its characteristic mass spectrum nih.govresearchgate.net.

GC-MS analysis has also been used to quantify free this compound levels in biological tissues, such as Arabidopsis seedlings nih.gov. In this context, GC-MS provided a sensitive method to measure tissue concentrations of this compound, even detecting levels below the detection limit in certain wild-type samples nih.gov.

Hydrophilic Interaction Liquid Chromatography-Multiple Reaction Monitoring (HILIC-MRM)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique well-suited for the separation of polar compounds like this compound. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, allowing for the retention of hydrophilic analytes.

Coupling HILIC with Multiple Reaction Monitoring (MRM) mass spectrometry provides a highly sensitive and specific method for the quantification of target analytes in complex samples. MRM involves selecting specific precursor ions and their characteristic fragment ions, minimizing interference from co-eluting compounds.

While direct applications of HILIC-MRM specifically for this compound were not extensively detailed in the search results, related studies highlight the utility of HILIC-MS/MS for the analysis of polar metabolites, including dicarboxylic acids and modified nucleosides acs.orgnih.govmdpi.com. Notably, the addition of dicarboxylic acids like malic acid to the mobile phase in HILIC-MS/MS has been shown to improve the separation and enhance the sensitivity of detection for certain polar compounds acs.orgnih.govmdpi.com. This suggests that HILIC-MRM, potentially with appropriate mobile phase modifiers, could be a valuable technique for the sensitive quantification of this compound.

Research has demonstrated the development of HILIC-MS/MS methods for the simultaneous determination of methylated nucleosides in urine, where malic acid was used as a mobile phase additive to significantly improve detection sensitivity mdpi.com. Another study utilized HILIC-MS/MS for the measurement of methylated adenine (B156593) nucleosides, finding that malic acid improved separation and enhanced MS detection sensitivity acs.orgnih.gov. These findings indicate the potential of HILIC-MRM for this compound analysis, particularly when coupled with strategies to optimize retention and ionization.

Spectroscopic Characterization Methods

Spectroscopic methods provide alternative or complementary approaches for the analysis of this compound and its derivatives, often relying on specific reactions or inherent optical properties.

Fluorimetric Determination

Fluorimetric determination involves measuring the fluorescence emitted by an analyte or a product formed through a reaction involving the analyte. This technique can offer high sensitivity for compounds that are not easily detected by UV-Vis spectroscopy.

A fluorometric method for the determination of this compound has been developed using dicyclohexylcarbodiimide (B1669883) (DCC) as a reagent nih.gov. In this method, DCC reacts with this compound to form N,N-dicyclohexylbarbituric acid, which then reacts with glutaconic aldehyde (generated from the reaction of DCC with pyridine) to form a fluorophore nih.gov. This fluorophore can be detected by measuring its fluorescence intensity at specific excitation and emission wavelengths (λex = 469 nm, λem = 562 nm) nih.gov.

This fluorimetric method demonstrated linearity in the range of 2.5 to 25 nmol of this compound, with a relative standard deviation of 5.77% for 10 nmol samples nih.gov. While the specificity of the method is discussed, it presents a sensitive approach for this compound quantification nih.gov.

UV-Vis Absorption Spectroscopy for this compound Derivatives

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a substance. While this compound itself has limited UV-Vis absorption in typical analytical ranges, its derivatives, particularly those incorporated into chromophoric systems, can exhibit strong absorption properties.

Research on hydrazides of substituted this compound has also utilized UV-Vis absorption spectroscopy to study the effect of substituents on absorption wavelength and molar absorption coefficient researchgate.net. UV-Vis spectra provided insights into the transition types occurring within these molecules researchgate.net.

Furthermore, UV-Vis absorption spectroscopy has been used to monitor the self-assembly and photophysical properties of perylene (B46583) bisimide derivatives in the presence of various organic acids, including this compound mdpi.com. Changes in the UV-Vis absorption spectra, such as blue shifts, were observed and correlated with the interactions between the derivatives and the organic acids mdpi.com.

Fourier Transform Infrared (FT-IR) Spectroscopy for Co-crystal Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for characterizing the formation and structure of co-crystals involving this compound. FT-IR provides information about the vibrational modes of functional groups, and shifts in absorption peaks can indicate intermolecular interactions, such as hydrogen bonding, between this compound and other compounds in a co-crystal structure ukm.edu.my.

Studies on co-crystallization of various compounds with this compound have utilized FT-IR spectroscopy to confirm co-crystal formation. For instance, in the co-crystallization of quercetin (B1663063) with this compound, FT-IR spectra of the co-crystals showed different profiles compared to the pure components and their physical mixtures. Shifts in the OH- group band of quercetin to higher wave numbers and changes in the C=O group peaks in the co-crystal spectra indicated intermolecular interactions between quercetin and this compound ajol.info. Similarly, FT-IR spectroscopy was used to characterize the co-crystal of famotidine (B1672045) with this compound, where changes in the N-H stretching frequency of famotidine and the C=O stretching frequency of this compound suggested interactions between these functional groups mdpi.com. The shifting of absorption peaks in the FTIR spectra is considered indicative of intermolecular interactions within the co-crystal structure ukm.edu.my.

Electrochemical and Titrimetric Methods

Electrochemical and titrimetric methods offer alternative approaches for the determination of this compound. These methods often rely on the acidic properties of this compound or its reactivity in redox reactions.

Titrimetric methods, such as potentiometric titration, can be used to determine the dissociation constants of this compound. Electrometric titration of this compound by sodium hydroxide (B78521) has been employed to determine pH titration curves and calculate primary and secondary dissociation constants nist.gov.

Electrochemical techniques, such as cyclic voltammetry and chronoamperometry, have been used to study the behavior of dicarboxylic acids. While direct electrochemical oxidation of this compound on certain electrodes may occur, studies suggest that oxidation can also proceed via reaction with electrochemically generated species, such as hydroxyl radicals, depending on the electrode material and conditions semanticscholar.org.

Iodometric Determination Method Utilizing Vanadium (V) in Perchloric Acid Medium

An iodometric method has been developed for the determination of this compound using vanadium (V) in a perchloric acid medium ijournals.inijournals.in. This method involves the oxidation of this compound by vanadium (V) under specific conditions, followed by the iodometric titration of the reduced vanadium species or the liberated iodine.

In this method, a solution of sodium (or ammonium) metavanadate in dilute perchloric acid is reacted with this compound, typically under reflux conditions for a specified period, such as 2 hours ijournals.in. After cooling the reaction mixture, excess potassium iodide is added, which reacts with the remaining vanadium (V) or a product of the reaction to liberate iodine ijournals.in. The liberated iodine is then titrated iodometrically using a standard solution, commonly sodium thiosulphate, with starch as an indicator ijournals.in. The amount of this compound is determined based on the amount of iodine liberated or vanadium (V) consumed. This method has been described as a simple approach for determining this compound in solution and solid states ijournals.in.

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass Spectrometry (MS), particularly in combination with chromatographic separation techniques like Liquid Chromatography (LC-MS) and Gas Chromatography (GC-MS), is widely used for the quantitative analysis of this compound. MS offers high sensitivity and selectivity for the detection and quantification of analytes.

LC-MS/MS methods have been developed for the sensitive and specific quantification of this compound in various matrices, including biological samples like serum and plasma nih.govnih.govcreative-proteomics.com. These methods often involve derivatization of this compound to enhance ionization efficiency and chromatographic separation. For example, a method utilizing stable isotope-dilution LC-MS/MS involved derivatization of this compound into di-(1-methyl-3-piperidinyl)malonate (DMP-MA) for highly sensitive quantification in serum nih.govnih.gov. This derivatization allowed for detection limits in the femtomolar range, significantly improving sensitivity compared to analyzing underivatized this compound nih.govnih.gov. Targeted metabolomics approaches using LC-MS/MS can simultaneously quantify this compound and related metabolites creative-proteomics.com.

GC-MS is also employed for the analysis of organic acids, including this compound, often requiring derivatization for volatility vitas.noresearchgate.net. Isotope dilution GC-MS assays have been developed for the quantification of methylthis compound, a related dicarboxylic acid, in plasma after derivatization vitas.no. While GC-MS can be used, negative ion LC-MS methods are sometimes preferred for this compound analysis due to potentially complex sample preparation steps in GC-MS researchgate.net.

Data from a study on the quantification of serum malonate by LC-ESI-MS/MS highlights the performance characteristics of such methods:

ParameterValue
Detection Limit~4.8 fmol (500 fg) for DMP-MA nih.gov
Intra-assay RSD<6% creative-proteomics.com
Inter-assay RSD<10% creative-proteomics.com
Mean Recovery96.0% nih.govnih.gov
Linear Range5 ng/mL to 5000 ng/mL (R² > 0.995) creative-proteomics.com
Validated Sample Types10+ (plasma, urine, tissues, etc.) creative-proteomics.com

Capillary Zone Electrophoresis for this compound Analysis

Capillary Zone Electrophoresis (CZE) is another technique applied to the analysis of this compound, often in conjunction with sensitive detection methods. CZE separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary.

CZE has been used for the identification and determination of low-molecular-mass organic acids, including this compound, in various sample matrices nih.govtandfonline.com. Coupling CZE with Mass Spectrometry (CZE-ESI-MS) enhances identification capabilities nih.gov. CZE methods have been adapted to suit MS conditions, with optimization of parameters like sheath liquid and flow to improve mass spectrometric sensitivity nih.gov.

This compound can also be used as a component of the background electrolyte in CZE for the separation of other analytes, such as inorganic cations scirp.orgnih.gov. In such applications, this compound contributes to the buffer system and can act as a complexing agent scirp.orgnih.gov.

CZE with laser-induced fluorescence (LIF) detection has been explored for the analysis of dicarboxylic acids after derivatization with a fluorescent label bevital.no. While this method has shown high mass sensitivity for derivatives of related dicarboxylic acids like methylthis compound, a limitation of CZE can be its concentration sensitivity due to the small sample injection volumes bevital.no.

Targeted Metabolomics for Identification and Quantification of this compound Biomarkers in Inborn Errors of Metabolism

Targeted metabolomics approaches are increasingly used for the identification and quantification of specific metabolites, including this compound, as biomarkers for inborn errors of metabolism (IEMs) researchgate.netdntb.gov.uanih.govrsc.org. IEMs are genetic disorders that result in impaired metabolic pathways, leading to the accumulation or deficiency of specific metabolites rsc.org.

This compound, along with methylthis compound (MMA) and ethylthis compound (EMA), are metabolites implicated in various non-cancer disorders associated with IEMs researchgate.netnih.gov. Elevated levels of this compound can be indicative of conditions such as Malonyl-CoA decarboxylase deficiency (MCD-D), a rare autosomal recessive disorder affecting fatty acid metabolism researchgate.net.

Targeted metabolomics workflows often involve sample preparation, followed by analysis using techniques like LC-MS/MS researchgate.netnih.gov. Derivatization strategies, such as using 3-nitrophenylhydrazine (B1228671) (3NPH) to form hydrazone derivatives of this compound, MMA, and EMA, can improve sensitivity and accuracy in LC-MS/MS analysis for IEM diagnostics researchgate.netnih.gov. This approach allows for the simultaneous quantitation of these related dicarboxylic acids researchgate.net.

Studies have successfully applied targeted metabolomics using LC-MS/MS with derivatization to identify and quantify this compound and related biomarkers in biological samples like mouse plasma, demonstrating high accuracy researchgate.netnih.gov. Compared to some other methods, derivatization strategies in LC-MS can offer improved sensitivity, quantitation accuracy, peak shape, and resolution, with reduced matrix effects nih.gov.

Targeted metabolomics in newborn screening programs utilizes techniques like tandem mass spectrometry to analyze amino acids and acylcarnitines in dried blood spots, aiding in the early diagnosis of various IEMs rsc.org. While this often focuses on a panel of metabolites, the principles extend to the targeted analysis of this compound when it is a relevant biomarker.

Computational and Theoretical Studies of Malonic Acid

Investigations of Tautomerism and Conformational Dynamics

The tautomeric equilibrium between the keto and enol forms of malonic acid exhibits a significant shift when moving from a dilute aqueous solution to concentrated, deliquesced particulate states. In bulk aqueous solutions, the keto form is overwhelmingly dominant, with the keto-enol equilibrium constant (Keq) estimated to be less than 10-4. nih.govnsf.govacs.orgresearchgate.net This indicates a strong preference for the diketo structure in dilute environments.

However, spectroscopic studies on deliquesced this compound particles reveal a dramatic change in this equilibrium. nih.govacs.orgresearchgate.net Using techniques such as scanning transmission X-ray microscopy combined with near-edge X-ray absorption fine structure spectroscopy (STXM/NEXAFS) and Fourier transform infrared spectroscopy (micro-FTIR), researchers have observed that the enol form becomes significantly more prominent at higher relative humidity (RH). nih.govacs.orgresearchgate.net This shift is attributed to the unique microenvironment within the highly concentrated particle phase. The equilibrium constant shows a strong dependence on RH, with the enol form becoming dominant at high humidity levels. nih.govacs.org This finding is critical for atmospheric chemistry, as the presence of the more reactive enol tautomer in aerosol particles can influence reactions such as aldol (B89426) condensation, which contributes to the formation and aging of secondary organic aerosol (SOA). nih.govacs.orgresearchgate.net

The table below presents the experimentally determined keto-enol equilibrium constants for this compound in deliquesced particles at various relative humidities, illustrating the pronounced shift from the keto-dominated state at low RH to an enol-dominated state at high RH.

Relative Humidity (RH)Keto-Enol Equilibrium Constant (Keq)Dominant Tautomer
2%0.18 ± 0.03Keto
50%1.11 ± 0.14Enol
90%2.33 ± 0.37Enol
Dilute Aqueous Solution< 10-4Keto

This table is based on data from spectroscopic studies of deliquesced this compound particles. nih.govacs.org

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the properties of this compound at the molecular level. Specifically, the B3LYP hybrid functional combined with the 6-31G(d,p) basis set is frequently employed for geometry optimization, energy calculations, and the analysis of vibrational modes. scispace.cominpressco.comresearchgate.net This level of theory offers a good balance between computational cost and accuracy for organic molecules. researchgate.net

DFT calculations are used to determine the relative energies of different conformational states of the this compound monomer. scispace.com By finding the minimum energy structures on the potential energy surface, researchers can predict the most stable conformers. Furthermore, harmonic vibrational analyses performed at this level of theory yield vibrational frequencies that can be compared with experimental infrared and Raman spectra to confirm the calculated structures. inpressco.comhuji.ac.il These theoretical calculations are essential for interpreting spectroscopic data and understanding the molecule's structural dynamics. scispace.comhuji.ac.il

The Effective Fragment Potential (EFP) method is a computational technique designed to model intermolecular interactions, making it particularly useful for studying systems like hydrated this compound particles. wikipedia.orgpurdue.edu EFP is a quantum mechanics-based approach that treats a part of the system with high-level theory (the "active" region, e.g., a this compound molecule) while representing the surrounding environment (the "spectator" region, e.g., water molecules) with pre-calculated potentials, or fragments.

This method provides a computationally inexpensive way to describe the effects of a solvent, such as water, on the structure and properties of a solute. wikipedia.org The EFP includes terms for Coulomb interaction, polarization, dispersion, and exchange repulsion, thereby capturing the key non-covalent forces between the this compound and water molecules. nih.govnih.gov In the context of hydrated particles, the EFP method allows for the simulation of the complex hydrogen-bonding network and its influence on the conformational preferences and tautomeric equilibrium of this compound, which would be computationally prohibitive with full ab initio calculations on the entire system.

Theoretical calculations have identified several stable conformers for the this compound monomer, arising from rotations around the C-C and O-H bonds. researchgate.net The lowest-energy conformer is characterized by a nearly planar structure stabilized by an intramolecular hydrogen bond. researchgate.net This bond forms between the hydroxyl group of one carboxylic acid function and the carbonyl oxygen of the other, creating a stable six-membered ring. researchgate.net

This intramolecular hydrogen bonding is a key feature influencing the molecule's geometry and stability. researchgate.net While ab initio calculations suggest that the most stable conformation in the gas phase may not involve hydrogen bonding, the presence of these bonds is crucial in other states and in the formation of molecular clusters. scispace.comresearchgate.net The strength and nature of these hydrogen bonds, both intramolecular and intermolecular, play a significant role in the clustering behavior of this compound with other atmospheric molecules. researchgate.net

Atmospheric Chemistry Modeling and Environmental Impact Prediction

This compound has been investigated for its potential role in atmospheric new particle formation (NPF), the process by which gas-phase precursors form stable aerosol particles. nih.govacs.org Studies have specifically examined its interactions with key atmospheric nucleating agents like sulfuric acid and dimethylamine. nih.govacs.orgacs.org

Contrary to some earlier predictions, recent experimental and computational studies have shown that this compound does not significantly enhance the initial steps of nucleation involving sulfuric acid and dimethylamine. nih.govacs.org Quantum chemical calculations and cluster dynamics simulations reveal that this compound does not contribute to the formation of stable sulfuric acid-dimethylamine clusters in the sub-1 nm size range, nor does it participate in their subsequent growth up to 2 nm. nih.govacs.orgacs.org For these very small particles, the condensation of sulfuric acid is the dominant pathway for nucleation and initial growth, even when this compound is present at high concentrations. acs.org

However, this does not preclude a role for this compound in later stages of particle growth. It is suggested that small organic acids, including this compound, likely contribute to the growth of particles larger than 2 nm. acs.org This is consistent with the frequent measurement of dicarboxylic acids in ultrafine aerosol particles globally. acs.orgacs.org

Analysis of Cluster Chemistry and Oligomerization

Computational studies have been instrumental in understanding the cluster chemistry and oligomerization of this compound, particularly in atmospheric contexts. This compound's ability to form hydrogen-bonded clusters with key atmospheric precursors like sulfuric acid, water, and ammonia (B1221849) has been a central focus of quantum-chemical investigations. researchgate.netufam.edu.br These studies reveal that this compound participates in the formation of energetically stable binary complexes. nih.gov

Molecular dynamics simulations have been employed to study water nucleation around this compound aggregates under atmospheric conditions. rsc.org These simulations help determine the phase diagram of binary this compound-water systems, identifying phases corresponding to water adsorption on a this compound grain at low temperatures and the formation of a mixed liquid-like aggregate at higher temperatures. rsc.org The hydrophilic behavior of this compound, influenced by its O:C ratio, is a key factor in its ability to act as a cloud condensation nucleus. rsc.org The formation of multicomponent clusters involving this compound, sulfuric acid, and various bases is often characterized by a network of hydrogen bonds, with sulfuric acid typically forming the most stable clusters. nih.gov

Integration of Quantum Chemical Calculations with Cluster Dynamics Simulations

The integration of quantum chemical calculations with cluster dynamics simulations provides a powerful approach to model the formation and growth of atmospheric aerosols involving this compound. ufam.edu.brnih.gov Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the structural, thermodynamical, and spectroscopic characteristics of small molecular clusters. ufam.edu.brnih.gov These calculations provide essential data on the stability and interaction energies of clusters formed between this compound and other atmospheric molecules like sulfuric acid and ammonia. ufam.edu.br

This detailed information at the molecular level is then used as input for cluster dynamics simulations. rsc.orgnih.gov For instance, molecular dynamics simulations utilize force fields derived from or validated by quantum calculations to model the behavior of larger systems over time. rsc.org This integrated approach allows for the simulation of processes like water nucleation around this compound aggregates, providing insights into their phase diagrams under various atmospheric conditions. rsc.org By combining the accuracy of quantum chemistry for small clusters with the efficiency of dynamics simulations for larger ensembles, researchers can model the complex processes of atmospheric new particle formation. nih.govnih.gov

Full Atmospheric Degradation Mechanisms with Tropospheric Oxidants (OH, Cl, NO₃ radicals)

The atmospheric lifetime and impact of this compound are largely determined by its degradation pathways initiated by reactions with major tropospheric oxidants: the hydroxyl radical (OH), chlorine atom (Cl), and nitrate (B79036) radical (NO₃). researchgate.net Computational studies using density functional theory have elucidated the full atmospheric degradation mechanisms for these reactions. researchgate.net

The degradation process is typically initiated by a hydrogen abstraction reaction, where the oxidant removes a hydrogen atom from the this compound molecule. researchgate.net This initial step is followed by subsequent dehydrogenation and decarboxylation reactions. researchgate.net These processes ultimately lead to the formation of smaller, more oxidized species such as carbon dioxide and formic acid, which can contribute to the formation of secondary organic aerosols (SOA). researchgate.net

Theoretical calculations have been used to determine the rate coefficients for the reactions of this compound with these oxidants. The variational transition state theory (VTST) with Eckart tunneling is a common method for these calculations. researchgate.net At a standard atmospheric temperature of 298 K, the reaction with the Cl radical is the fastest, indicating it as a significant degradation pathway, while the reaction with the NO₃ radical is considerably slower. researchgate.net

Calculated Rate Coefficients for the Reaction of this compound with Tropospheric Oxidants at 298 K researchgate.net
Oxidant RadicalRate Coefficient (cm³ molecule⁻¹ s⁻¹)
OH (Hydroxyl)9.76 × 10⁻¹⁴
Cl (Chlorine)1.01 × 10⁻¹²
NO₃ (Nitrate)5.89 × 10⁻¹⁸

Effects of Inter- and Intramolecular Hydrogen Bonding on Atmospheric Cluster Formation

Inter- and intramolecular hydrogen bonds play a critical role in the atmospheric cluster formation involving this compound. The presence of two carboxylic acid groups allows this compound to act as both a hydrogen bond donor and acceptor, facilitating the formation of complex networks. researchgate.net In crystals, O-H···O and N-H···O hydrogen bonds can link cations and anions into a three-dimensional array. researchgate.net

Mechanistic Insights from Computational Chemistry

Reaction Pathways of Hydrodecarboxylation

Computational chemistry provides significant insights into the mechanisms of hydrodecarboxylation, a reaction that converts carboxylic acids into alkanes. For this compound derivatives, a method utilizing organic photoredox catalysis has been studied. organic-chemistry.orgnih.gov The proposed mechanism for this transformation involves several key steps. nih.gov

Initially, the carboxylic acid is deprotonated by a base. nih.govnih.gov The resulting carboxylate then undergoes a single-electron oxidation by an excited-state photocatalyst (e.g., an acridinium (B8443388) photooxidant). nih.govnih.gov This oxidation generates a highly unstable acyloxyl radical. nih.gov This radical rapidly undergoes decarboxylation, releasing a molecule of carbon dioxide and forming a carbon-centered radical. nih.gov In the final step, this carbon-centered radical abstracts a hydrogen atom from a suitable donor (like thiophenol, generated in situ) to yield the final alkane product. nih.gov

Kinetic analysis supports this proposed pathway, indicating that the oxidation of the carboxylate is likely the turnover-limiting step in the catalytic cycle. nih.gov Studies have also shown a lack of a kinetic isotope effect during the hydrogen atom transfer step, providing further detail on the reaction dynamics. nih.govnih.gov For this compound derivatives, this process can lead to a double decarboxylation, effectively making the malonate group a "methylene synthon". nih.govnih.gov

Mechanisms of Decarboxylative Fluorination

The synthesis of valuable organofluorine compounds can be achieved through decarboxylative fluorination, and computational studies help to elucidate the underlying mechanisms. researchgate.netnih.gov For this compound derivatives, a silver-catalyzed radical decarboxylative fluorination has been developed that can be tuned to produce either α-fluorocarboxylic acids (mono-fluorination) or gem-difluoroalkanes (di-fluorination). researchgate.net

Preliminary mechanistic studies suggest the involvement of radical intermediates. researchgate.net It is proposed that the reaction proceeds through the formation of an α-carboxylic acid radical. researchgate.net The underdevelopment of malonic acids in radical decarboxylative functionalizations has been partly attributed to their increased oxidation potential and challenges in controlling chemoselectivity between mono- and bis-decarboxylation. researchgate.net The silver catalyst likely facilitates the single-electron oxidation of the carboxylate, leading to the formation of the key radical intermediate, which then reacts with a fluorine source. The choice of base and solvent is crucial for controlling whether the reaction stops after one decarboxylative fluorination or proceeds to a second. researchgate.net This radical-mediated approach provides a powerful pathway to access monofluoroalkyl moieties that are prevalent in medicinally important compounds. researchgate.net

Theoretical Mechanisms of Protein Crosslinking

This compound has been investigated as a potentially greener and safer alternative to formaldehyde (B43269) for the crosslinking of proteins in cellular fixation. researchgate.netscirp.org Formaldehyde, a known carcinogen, traditionally crosslinks proteins by forming a methylene (B1212753) bridge between the amino groups of two amino acids via a Mannich reaction. scirp.orgscispace.com This process is crucial for preserving the in-vivo conformations of proteins, which enhances their stability and allows for more accurate analysis in techniques like immunocytochemistry. researchgate.netscispace.com

Theoretical studies propose that this compound can also form a stable crosslink between proteins, albeit through a slightly different mechanism. researchgate.net Instead of a methylene bridge, this compound is thought to form a propyl bridge. scirp.orgscirp.org The proposed mechanism shares similarities with the Mannich reaction initiated by formaldehyde. scirp.org

One theoretical pathway suggests that in an aqueous solution, this compound first becomes hydrated to form 1,1,3,3-Propanetriol. scirp.org This alcohol intermediate then reacts with a primary amine on a protein through nucleophilic addition, followed by dehydration to form a Schiff base. scirp.org The resulting Schiff base is an electrophile that can then react with a compound containing an acidic proton in a second step, completing the crosslink. scirp.org This proposed mechanism, while resulting in a different bridge structure, effectively links proteins together in a manner analogous to formaldehyde. scirp.org

Experimental comparisons have shown that there is a non-significant difference in the fluorescence of immunostained cells fixed with this compound compared to those fixed with paraformaldehyde, a polymer of formaldehyde. scirp.orgscispace.com This suggests that this compound is a viable alternative for fixing cells and retaining fluorescence for imaging purposes. researchgate.netscispace.com

Table 1: Comparison of Formaldehyde and this compound as Protein Crosslinking Agents
FeatureFormaldehydeThis compound
Bridge FormedMethylene bridge (-CH₂-)Propyl bridge (-CH₂-CH₂-CH₂-) scirp.orgscirp.org
Proposed Reaction TypeMannich reaction scirp.orgscispace.comMannich-like reaction scirp.org
Key IntermediateMethylene glycol scirp.org1,1,3,3-Propanetriol scirp.org
CarcinogenicityKnown carcinogen researchgate.netscispace.comConsidered a "green," plant-based alternative researchgate.net

Kinetic Modeling of Central Carbon Metabolism Pathways

This compound, in its activated form malonyl-CoA, is a key metabolite in the central carbon metabolism of organisms like Escherichia coli. nih.govplos.org Kinetic models of these metabolic pathways are crucial for understanding and optimizing the production of valuable chemicals. nih.govplos.org Specifically, the malonyl-CoA pathway has been a focus in metabolic engineering for the production of compounds like 3-hydroxypropionate (B73278) (3-HP) and acrylic acid. nih.govplos.org

Kinetic models have been developed to simulate and analyze the flux through different biosynthetic routes, including the malonyl-CoA pathway, using various carbon sources such as glucose or glycerol (B35011). nih.govplos.org These models incorporate the enzymatic reactions that convert central metabolites into desired products. A critical reaction in the malonyl-CoA pathway is the one catalyzed by acetyl-CoA carboxylase (AccC), which produces malonyl-CoA from acetyl-CoA. nih.govresearchgate.net

In one such kinetic model of E. coli's central carbon metabolism, the malonyl-CoA pathway was extended to simulate the production of acrylic acid. nih.gov The model predicted the titers of intermediates like 3-HP and the final product, acrylic acid. For instance, when using glucose as a carbon source, the model predicted a 3-HP titer of 1.99 g/L and an acrylic acid titer of 1.62 g/L. nih.govplos.org When glycerol was the carbon source, the predicted 3-HP titer was also 1.99 g/L, but the acrylic acid titer was lower at 0.17 g/L. nih.govplos.org

These kinetic models are valuable tools for identifying potential targets for metabolic engineering to improve product yields. researchgate.net For the malonyl-CoA pathway, simulations can help determine the impact of overexpressing key enzymes like AccC to increase the flux towards the desired product. researchgate.net By comparing model predictions with experimental data, researchers can refine their understanding of the metabolic network and devise strategies for optimizing biosynthetic pathways. plos.org

Table 2: Predicted Titers from a Kinetic Model of the Malonyl-CoA Pathway in E. coli
Carbon SourcePredicted 3-Hydroxypropionate (3-HP) Titer (g/L)Predicted Acrylic Acid (AA) Titer (g/L)
Glucose1.99 nih.govplos.org1.62 nih.govplos.org
Glycerol1.99 nih.govplos.org0.17 nih.govplos.org

Advanced Applications and Industrial Research Perspectives for Malonic Acid

Precursor in Advanced Organic and Specialty Chemical Synthesis

Malonic acid, or propanedioic acid, is a dicarboxylic acid that serves as a highly versatile building block in advanced organic and specialty chemical synthesis. atamanchemicals.com Its unique structure, featuring two carboxylic acid groups separated by a single methylene (B1212753) group, allows for a wide range of chemical reactions and makes it a crucial intermediate in numerous manufacturing processes. wikipedia.orgnih.gov this compound and its esters are pivotal in producing a diverse array of high-value specialty chemicals, including polymers, pharmaceuticals, flavorings, and agrochemicals. atamanchemicals.com In 2004, the annual global production of this compound and its related diesters exceeded 20,000 metric tons, and it was identified by the US Department of Energy as one of the top 30 value-added chemicals to be produced from biomass. wikipedia.orgmdpi.com

Specialty Polyesters and Advanced Polymers

This compound is a key precursor in the manufacturing of specialty polyesters and advanced polymers. atamanchemicals.comwikipedia.org It serves as a component in alkyd resins, which are widely used in coatings applications to protect surfaces from damage caused by UV light, oxidation, and corrosion. wikipedia.orgcore.ac.uk Another significant application is its use as a crosslinker for low-temperature cure powder coatings, a valuable technology for heat-sensitive substrates. wikipedia.org

Research has also demonstrated the utility of this compound in creating biodegradable polymers. By cross-linking corn and potato starches with this compound (at concentrations up to 37.5% w/w), a biodegradable thermoplastic can be produced through a water-based process using non-toxic catalysts. wikipedia.org Furthermore, derivatives of this compound are employed in the production of highly polymeric, fiber-forming linear polyesters. For example, dimethylthis compound can be condensed with neopentyl glycol to create high-melting polyesters suitable for films and fibers, a surprising outcome given that this compound itself tends to decarboxylate and is generally not suitable for producing linear polyesters. google.com this compound and its derivatives are also used in the formulation of surgical adhesives. wikipedia.orgatamanchemicals.com

Table 1: Applications of this compound in Polymer Synthesis
Polymer Type / ApplicationRole of this compoundKey Features / Benefits
Alkyd ResinsComponent in resin formulationProvides protection against UV light, oxidation, and corrosion in coatings. wikipedia.orgcore.ac.uk
Powder CoatingsCrosslinking agentEnables low-temperature curing, suitable for heat-sensitive materials. wikipedia.org
Biodegradable ThermoplasticsCrosslinker for potato and corn starchCreates starch-based biodegradable polymers. wikipedia.org
Specialty PolyestersPrecursor (as dimethylthis compound)Forms high-melting, fiber-forming linear polyesters with neopentyl glycol. google.com
Surgical AdhesivesComponent chemicalUsed in the formulation of medical-grade adhesives. wikipedia.orgatamanchemicals.com

Manufacturing of Barbiturates and Diverse Pharmaceutical Intermediates

This compound and its esters are fundamental intermediates in the pharmaceutical industry. atamanchemicals.com Their most classic application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. britannica.com In a well-known condensation reaction, this compound or its diethyl ester reacts with urea (B33335) to form barbituric acid, the parent compound of all barbiturates. wikipedia.orgbritannica.com This core structure is then modified to produce various barbiturate (B1230296) drugs, such as phenobarbital. atamanchemicals.comacs.org

Beyond barbiturates, this compound serves as a building block for a range of other pharmaceutical compounds and intermediates. atamanchemicals.com It is used in the synthesis of vitamins, including Vitamin B1 and Vitamin B6. atamanchemicals.comatamanchemicals.combritannica.com The pharmaceutical compound valproate is another valuable product derived from this compound. wikipedia.org The versatility of this compound allows it to be used as an excipient in pharmaceutical formulations to control acidity. atamanchemicals.comwikipedia.org

Production of Flavor and Fragrance Compounds: Including gamma-nonalactone (B146572) and cinnamic acid

In the flavor and fragrance industry, this compound is a crucial building block for producing valuable aromatic compounds. wikipedia.org Two notable examples are gamma-nonalactone, which possesses a strong coconut-like aroma, and cinnamic acid, a key component in many fragrances. wikipedia.org

The synthesis of these compounds often involves specific organic reactions where this compound is a key reactant.

Gamma-nonalactone: This fragrance compound is prepared through the Knoevenagel condensation of this compound with heptaldehyde. nih.gov This reaction is followed by ring closure (lactonization) to yield the final product, which is widely used in coconut, peach, and apricot essences for food and cosmetics. nih.gov

Cinnamic Acid: Cinnamic acids are prepared via the Knoevenagel condensation, where this compound is condensed with an aromatic aldehyde. wikipedia.org This reaction is followed by a decarboxylation step to produce the α,β-unsaturated carboxylic acid. wikipedia.org

Table 2: Flavor and Fragrance Compounds from this compound
CompoundKey Reactants with this compoundPrimary Synthesis ReactionAroma/Flavor Profile
Gamma-NonalactoneHeptaldehydeKnoevenagel Condensation / Lactonization nih.govStrong coconut aroma; peach and apricot notes when diluted.
Cinnamic AcidAromatic Aldehyde (e.g., Benzaldehyde)Knoevenagel Condensation wikipedia.orgHoney, floral, spicy aroma

Formulation of Agrochemicals: Components in pesticides and herbicides

This compound and its derivatives serve as important intermediates in the synthesis of various agrochemicals, including pesticides and herbicides. atamanchemicals.com While not typically an active ingredient itself, its chemical reactivity makes it a valuable building block for creating more complex molecules used in crop protection. acs.org The formulation of a pesticide involves combining the active ingredient with other substances, known as inert ingredients or co-formulants, to ensure safety and efficacy. iupac.org this compound's role is upstream from this, in the initial chemical synthesis of the active ingredients that are later formulated into commercial pesticide products. atamanchemicals.comacs.org These resulting agrochemical compounds are designed to have specific biological activity against target pests.

Building Block for Novel Compounds in Materials Science and Organic Synthesis

The chemical structure of this compound makes it an archetypal building block in organic synthesis, enabling the creation of a vast number of valuable compounds. wikipedia.org Its esters, particularly diethyl malonate, are famously used in the malonic ester synthesis, a fundamental method for preparing a variety of carboxylic acids. wikipedia.org Another versatile intermediate, Meldrum's acid, is formed by condensing this compound with acetone (B3395972). wikipedia.org

In materials science, this compound's utility extends to the development of novel materials. As previously mentioned, it is used to create biodegradable thermoplastics by cross-linking starches, a significant advancement in sustainable materials. wikipedia.org Its role in producing specialty polyesters and alkyd resins for protective coatings also highlights its importance in this field. atamanchemicals.comwikipedia.org Research has shown that carboxylic acids derived from malonate hydrolysis are widely used as molecular building blocks in chemistry and medicinal chemistry, underscoring its foundational role in developing new compounds. acs.org

Synthesis of Amino Acids

This compound derivatives are central to several established methods for synthesizing amino acids, the fundamental building blocks of proteins. atamanchemicals.com These synthetic routes are crucial for producing both natural and unnatural amino acids for pharmaceutical development and biochemical research. researchgate.net

Two primary malonate-based methods are widely employed:

Amidomalonate Synthesis: This method is a variation of the classic malonic ester synthesis. libretexts.org It begins with diethyl acetamidomalonate, which can be deprotonated to form a stable enolate. ucalgary.ca This nucleophilic enolate then reacts with an alkyl halide to introduce the desired side chain (R-group) of the amino acid. ucalgary.ca Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, yields the final α-amino acid. libretexts.orgucalgary.ca This pathway can be used to form a wide variety of primary α-amino acids. ucalgary.ca

Asymmetric Decarboxylative Protonation: More recent research has focused on the asymmetric synthesis of amino acids using aminomalonic acids. researchgate.net This method allows for the creation of amino acids with diverse and complex alkyl chains. researchgate.net Through the use of chiral catalysts, the decarboxylation of substituted aminomalonic acids can be controlled to produce amino acids of a specific configuration (enantiomer), which is critical for pharmaceutical applications. researchgate.net

Role in Coatings Industry Innovations

This compound is increasingly recognized for its significant contributions to the coatings industry, particularly in the development of advanced, high-performance, and environmentally conscious coating systems. Its utility stems from its chemical structure, which allows it to act as a versatile precursor and crosslinking agent.

Application as a Crosslinker for Low-Temperature Cure Powder Coatings

The mechanism in these systems often involves the reaction of a carboxylic acid, like this compound, with an epoxy functional resin. paint.orglowbakepowdercoatingresins.com For instance, systems utilizing glycidyl methacrylate (GMA) acrylics can be crosslinked with dicarboxylic acids. paint.org The use of this compound and its derivatives can facilitate the formation of a durable, crosslinked film at reduced temperatures, offering significant energy savings and expanding the applicability of powder coatings. wikipedia.orgchinapowdercoating.com The development of these low-temperature cure systems is a key area of research, aiming to enhance performance properties like impact resistance and to prevent issues such as "blooming," a haze that can appear on the coating surface. danickspecialties.com

Table 1: Comparison of Curing Temperatures for Powder Coatings

Reinforcement of Coatings for Enhanced UV and Corrosion Protection

This compound also serves as a component in alkyd resins, which are utilized in various coating applications to protect against damage from UV light, oxidation, and corrosion. wikipedia.org The integration of this compound into the polymer backbone can enhance the coating's durability and resistance to environmental degradation.

Research has specifically investigated the role of this compound in corrosion inhibition. A study on the corrosion of aluminum in an aqueous solution demonstrated that this compound has good inhibition efficiency. ijsr.net The efficiency of corrosion inhibition was found to increase with the concentration of this compound. ijsr.net A synergistic effect was observed when this compound was used in combination with zinc ions (Zn²+), with a formulation of 250 ppm of this compound and 50 ppm of Zn²+ achieving a 90% corrosion inhibition efficiency. ijsr.net Electrochemical studies confirmed that in the presence of the inhibitor, the linear polarization resistance increases while the corrosion current decreases. ijsr.net Analysis of the protective film using FTIR spectroscopy indicated that this compound coordinates with aluminum ions (Al³+) on the metal surface, forming a protective complex. ijsr.net This protective layer acts as a barrier, preventing corrosive ions from attacking the metal surface. ijsr.net

Table 2: Corrosion Inhibition Efficiency of this compound on Aluminum

Biomedical and Biotechnological Applications Beyond Core Chemistry

Beyond its industrial applications in coatings and polymers, this compound is emerging as a valuable compound in biomedical and biotechnological fields due to its unique chemical properties and biocompatibility.

Green Alternative for Protein Crosslinking in Cellular Fixation: Investigation of the propyl bridge formation mechanism

In cellular and molecular biology, formaldehyde (B43269) has long been the standard for crosslinking cellular proteins for techniques like immunocytochemistry. scirp.orgresearchgate.net However, formaldehyde is a known carcinogen, prompting a search for safer alternatives. scirp.orgresearchgate.net this compound has been identified as a green, plant-based, and water-soluble alternative for this purpose. scirp.orgresearchgate.net

Studies have shown that this compound can effectively fix cells for immunostaining, with results comparable to those achieved with paraformaldehyde. scirp.orgresearchgate.net In an experiment using SH-5YSY cells, there was no significant difference in the fluorescence of immunostained α-tubulin in cells fixed with this compound compared to those fixed with paraformaldehyde, even 72 hours after fixation. scirp.orgresearchgate.net

The mechanism by which formaldehyde crosslinks proteins involves the formation of a methylene bridge between the amino groups of two amino acids via a Mannich reaction. scirp.orgresearchgate.net While the exact mechanism for this compound is still under investigation, a theoretical mechanism has been proposed. scirp.org This proposed mechanism suggests that this compound forms a propyl bridge, -(CH₂)₃-, to crosslink proteins, a process analogous to formaldehyde's methylene bridge formation. scirp.org This makes this compound a promising, less toxic substitute for cellular fixation in various biological applications. scirp.org

Constituent in Surgical Adhesives

This compound and its derivatives are also utilized in the medical field as components of surgical adhesives. wikipedia.org Companies like Eastman Kodak have developed applications for these compounds in creating adhesives for wound closure. wikipedia.org The development of effective surgical adhesives is critical for replacing or supplementing traditional sutures and staples, offering advantages such as better sealing, reduced scarring, and ease of application. researchgate.net While specific formulations are often proprietary, the dicarboxylic nature of this compound allows it to participate in polymerization and crosslinking reactions necessary to form a stable, biocompatible adhesive matrix that can bond to tissues.

Development of Starch-Based Resins and Biodegradable Containers

In the pursuit of sustainable materials to replace petroleum-based plastics, starch-based polymers have gained significant attention. nih.govnih.gov this compound plays a role in this area by being used to cross-link starches, such as those from corn and potatoes, to create biodegradable thermoplastics. wikipedia.org This process, which can be performed in water with non-toxic catalysts, enhances the material properties of the starch, making it suitable for applications like food packaging, foam packaging, and compost bags. wikipedia.org

Starch itself is not a thermoplastic, but with the addition of plasticizers and crosslinkers like this compound, it can be processed into films and other forms. mdpi.com The crosslinking introduced by this compound improves the mechanical strength and water resistance of the starch-based material, which are critical properties for packaging applications. nih.gov The development of these bio-based and biodegradable materials is a significant step toward a circular economy, reducing reliance on fossil fuels and mitigating plastic pollution. mdpi.com

Use as an Electrolyte Additive for Anodizing Aluminum

This compound is utilized as an electrolyte additive in the anodizing of aluminum to produce anodic aluminum oxide (AAO) films. Research has shown that the concentration of this compound in the electrolyte influences the film growth rate, with higher concentrations leading to the formation of thicker film layers under similar anodizing conditions. buct.edu.cn The viscosity of the electrolyte increases with higher concentrations of this compound, which in turn leads to a marked decrease in the film growth rate. buct.edu.cn

Studies have demonstrated that applying high current densities for extended anodizing durations in this compound electrolytes can result in the production of AAO films with a relatively high degree of order. buct.edu.cn Heat treatment of the amorphous film material at temperatures above 800°C transforms it into γ-Al2O3, significantly increasing its resistance to acid dissolution. buct.edu.cn The hardness of the film is not significantly affected by the electrolyte concentration and stabilizes once the film thickness reaches approximately 27μm. buct.edu.cn

The use of organic acids, such as this compound, as additives in sulfuric acid electrolytes is an area of interest for the anodizing of high-silicon aluminum alloys. electrochemsci.org The selection of the electrolyte is crucial as it significantly impacts the characteristics of the produced anodic alumina film, which are dependent on the electrolyte's type, concentration, and temperature. mdpi.com While barrier-type films are formed with low acid concentrations, crystalline-type films appear with high acid concentrations.

Electrolyte ParameterObservation
This compound Concentration Higher concentration increases electrolyte viscosity and leads to thicker film layers, but decreases the film growth rate. buct.edu.cn
Current Density & Duration High current densities for long durations can produce highly ordered AAO films. buct.edu.cn
Heat Treatment Post-anodizing heat treatment (>800°C) transforms the film to γ-Al2O3, enhancing acid dissolution resistance. buct.edu.cn
Film Hardness Not significantly affected by this compound concentration; stabilizes at a certain thickness. buct.edu.cn

Industrial Biotechnology and Sustainable Chemical Production

Strategic Role in Displacing Petroleum-Based Chemicals

This compound is recognized as a key platform chemical with the potential to displace petroleum-based chemicals in various industrial applications. wikipedia.orgatamanchemicals.com This shift is driven by the increasing demand for environmentally sustainable and eco-friendly products. mdpi.comtransparencymarketresearch.com Traditional production methods for this compound rely on petrochemical processes that are often costly and environmentally hazardous. energy.gov In contrast, bio-based production from renewable resources like sugars offers a more sustainable alternative with a lower carbon footprint and reduced toxicity of waste streams. mdpi.com

In 2004, the U.S. Department of Energy identified this compound as one of the top 30 value-added chemicals to be produced from biomass. wikipedia.orgenergy.gov This designation has spurred research and development in industrial biotechnology to create cost-effective and energy-efficient processes for producing this compound from renewable feedstocks. energy.gov The successful production of this compound from sugar at a meaningful scale has been achieved, representing a significant step towards commercialization and the displacement of petroleum-based production. energy.gov The move towards a bio-based economy necessitates the development of such alternative production routes for chemicals currently derived from petroleum. researchgate.net

Economic Analysis of Bio-based this compound Production

The economic viability of bio-based this compound is a critical factor for its widespread adoption. Techno-economic assessments (TEA) are employed to evaluate the costs associated with different production routes, comparing conventional chemical processes with emerging bio-based methods. These analyses consider various factors, including the costs of raw materials, utilities, labor, and equipment.

The global market for bio-based this compound is projected to experience significant growth. One market analysis projects the market size to reach USD 10.19 billion by 2024 and expand to USD 23.35 billion by 2034, with a compound annual growth rate (CAGR) of 8.64%. reportsanddata.com Another report estimates the global bio-based this compound market size was US 6.6 billion by the end of 2031, growing at a CAGR of 8.9%. transparencymarketresearch.com A separate forecast suggests the global market size will be USD 3.25 billion in 2025 and is expected to grow to USD 6.57 billion by 2033, with a CAGR of 9.20%. cognitivemarketresearch.com

Market Forecast20222024/20252031/2033/2034CAGR
Forecast 1 $10.19 Billion (2024)$23.35 Billion (2034)8.64%
Forecast 2 $3.1 Billion$6.6 Billion (2031)8.9%
Forecast 3 $3.25 Billion (2025)$6.57 Billion (2033)9.20%

Utilization as a Versatile Platform Chemical

This compound's versatile chemical structure makes it a valuable platform chemical in the chemical industry, serving as an intermediate in the synthesis of a wide array of products. Its applications span pharmaceuticals, agrochemicals, polymers, flavors and fragrances, specialty solvents, and electronics. wikipedia.orgatamanchemicals.com

As a building block, this compound can be converted into numerous other valuable compounds. atamankimya.com For instance, it is a precursor to specialty polyesters and can be converted to 1,3-propanediol (B51772) for use in polymers. wikipedia.orgatamanchemicals.com It is also used in the preparation of cinnamic acid, which is a precursor for the anti-inflammatory drug cin metacin. atamanchemicals.comatamankimya.com In the coatings industry, this compound is used as a crosslinker for low-temperature cure powder coatings and as a component in alkyd resins that protect against UV light, oxidation, and corrosion. wikipedia.orgatamanchemicals.com

The development of biorefineries that utilize renewable biomass as a resource is central to the production of various platform chemicals, including this compound. nih.gov These biorefineries employ biochemical conversion methods, such as the fermentation of sugars, to produce a range of value-added chemicals. nih.gov The ability to produce this compound from renewable feedstocks within an integrated biorefinery concept enhances its role as a sustainable and versatile platform chemical for a bio-based economy. researchgate.net

Environmental Aspects and Atmospheric Chemistry of Malonic Acid

Occurrence and Significance in the Atmosphere: A Major Component of Secondary Organic Aerosols (SOAs)

Malonic acid has been detected in various atmospheric environments, present in both the gas phase and within aqueous aerosols. chemicalbook.com It is recognized as one of the most dominant dicarboxylic acids (DCAs) found in the atmosphere. researchgate.net DCAs, including this compound, are significant contributors to the formation of secondary organic aerosols (SOAs). researchgate.net SOAs are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) and play a crucial role in atmospheric processes.

Contribution to Climate Change and Cloud Condensation Nuclei Formation

Dicarboxylic acids, such as this compound, have a potential impact on climate change. researchgate.net They participate mainly in the formation of cloud condensation nuclei (CCN). researchgate.net CCN are tiny particles in the atmosphere that serve as surfaces for water vapor to condense upon, leading to the formation of clouds. Changes in cloud formation and properties can influence the Earth's radiation balance and precipitation patterns, thereby affecting climate.

Atmospheric Degradation Pathways and Environmental Fate

This compound undergoes degradation in the atmosphere through reactions with various tropospheric oxidants. Understanding these pathways is crucial for determining its environmental fate.

Reactions with Tropospheric Oxidants (OH, Cl, NO₃ radicals): Detailed mechanisms of H-abstraction, dehydrogenation, and decarboxylation

The atmospheric degradation of this compound is primarily initiated by reactions with highly reactive tropospheric oxidants, namely hydroxyl radicals (•OH), chlorine atoms (Cl•), and nitrate (B79036) radicals (NO₃•). researchgate.net Theoretical studies have investigated the full atmospheric degradation mechanism of this compound with these radicals. researchgate.net The reaction mechanism is typically initiated through a hydrogen abstraction reaction. researchgate.net This is followed by subsequent reactions, including dehydrogenation and decarboxylation. researchgate.net

Rate coefficients for the reactions of this compound with OH, Cl, and NO₃ radicals have been determined theoretically over a range of temperatures. researchgate.net At 298 K, the theoretical rate coefficients for this compound are:

OxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)
Hydroxyl (OH•)9.76 × 10⁻¹⁴
Chlorine (Cl•)1.01 × 10⁻¹²
Nitrate (NO₃•)5.89 × 10⁻¹⁸

These rate coefficients provide insight into the relative importance of each oxidant in the atmospheric removal of this compound. researchgate.net

Interactions with Other Atmospheric Precursors: Sulfuric acid, amines, water, formaldehyde (B43269), and acetone (B3395972)

This compound can interact with other atmospheric precursors, influencing the formation and properties of atmospheric particles. These precursors include sulfuric acid, amines, water, formaldehyde, and acetone. While the search results highlight the presence and reactions of this compound and some of these precursors individually, detailed mechanisms of their specific interactions with this compound in the atmosphere were not extensively detailed in the provided snippets. However, the presence of this compound in aqueous aerosols chemicalbook.com suggests interactions with water are significant, and its role in SOA formation implies interactions with other organic and inorganic species present in the atmosphere.

Environmental Impact Considerations of Traditional Industrial Production Methods, including hazardous byproducts

Traditional industrial production methods for this compound can have environmental impacts. While specific details on hazardous byproducts from traditional methods were not extensively covered in the provided search results, the general environmental considerations of chemical manufacturing processes often include energy consumption, waste generation, and potential release of pollutants. Some sources mention that this compound itself generates only water and carbon dioxide during thermal decomposition, which is considered advantageous compared to some older acid-based treatment agents like formic acid in certain applications, suggesting a relatively lower pollution problem in that specific context. atamanchemicals.com However, this refers to the decomposition of the final product, not necessarily the byproducts of its synthesis.

Emerging Research Directions and Future Perspectives for Malonic Acid

Design of Novel Biosynthetic Pathways and Advanced Enzyme Engineering

Traditional production of malonic acid often relies on petrochemical processes, which can generate hazardous byproducts like sodium cyanide nih.gov. This has spurred research into developing biological production methods from renewable resources such as glucose or plant biomass wikipedia.orgnih.gov. Designing novel artificial biosynthetic pathways is a key area of focus to improve the efficiency and yield of this compound production through fermentation nih.govfrontiersin.org.

Current biological synthetic pathways for this compound production from glucose are complex and may result in low titers nih.govfrontiersin.org. Therefore, significant research is needed to enhance the production of this dicarboxylic acid through the design of novel biosynthetic routes, engineering of key enzymes, and the exploration of alternative host microorganisms nih.govfrontiersin.org.

One proposed artificial pathway involves converting oxaloacetate (OAA), an intermediate of the reductive tricarboxylic acid (rTCA) pathway, sequentially into malonic semialdehyde and then this compound using α-keto decarboxylase (Kdc) and malonic semialdehyde dehydrogenase nih.govfrontiersin.org. Studies have successfully constructed this synthetic pathway in microorganisms like the cellulolytic thermophilic fungus Myceliophthora thermophila, demonstrating its potential for producing this compound from glucose and potentially plant biomass nih.govfrontiersin.org. Enzyme engineering plays a crucial role in optimizing these pathways, for instance, by improving the binding affinity of enzymes like acyl-CoA hydrolase to malonyl-CoA, which has shown to increase this compound production in engineered E. coli nih.gov.

Strategies for Enhancing Host Cell Tolerance to Malonate in Fermentation Processes

High concentrations of malonate can inhibit the growth and productivity of host cells during fermentation, primarily by competitively inhibiting succinate (B1194679) dehydrogenase, a key enzyme in the TCA cycle researchgate.netcore.ac.uk. Enhancing host cell tolerance to malonate is therefore a critical strategy for achieving efficient biological production of this compound nih.govresearchgate.net.

Research is exploring genetic modifications in host cells to increase their tolerance to malonate. These modifications can include strategies that increase malonate biosynthesis, increase secretion of malonate into the fermentation broth, or increase host cell catabolism of carbon sources core.ac.ukgoogle.com. Recombinant host cells have been engineered with genetic modifications aimed at increasing malonate production and tolerance, with some studies reporting potential production levels as high as 50 g/L to 100 g/L or higher under appropriate fermentation conditions google.com. Specific genetic modifications to increase host cell tolerance to malonate are being investigated to improve malonate titer, yield, and productivity core.ac.uk.

Further Elucidation of Protein Crosslinking Mechanisms and Biological Interactions

This compound is known to occur naturally in biological systems and plays a role in various biochemical processes, including fatty acid biosynthesis nih.govwikipedia.orgturito.com. It is also well-known as a competitive inhibitor of succinate dehydrogenase nih.govresearchgate.netturito.com. Research continues to explore its broader biological interactions and potential protein crosslinking mechanisms.

Malonate's role as a competitive inhibitor of succinate dehydrogenase (SDH), also known as respiratory complex II, is a significant biological interaction that impacts cellular respiration researchgate.net. Elevated malonate levels can negatively affect energy production by reducing the activity of the TCA cycle and limiting cellular respiration capacity researchgate.net. Beyond this inhibitory role, malonate metabolism has been shown to be essential in symbiotic nitrogen metabolism in organisms like Rhizobium leguminosarium bv trifolii researchgate.net. Further research is needed to fully elucidate the extent of this compound's biological interactions and whether it is involved in protein crosslinking mechanisms in specific biological contexts.

Exploration of New Applications as a C1 Synthon via Double Decarboxylation

This compound's structure, with two carboxylic acid groups on a single methylene (B1212753) carbon, makes it susceptible to decarboxylation, particularly double decarboxylation, which can lead to the loss of two carbon atoms as carbon dioxide. This property makes this compound a potential C1 synthon (a synthetic equivalent of a one-carbon unit) in organic synthesis, although it typically loses two carbons upon decarboxylation, effectively acting as a source of a methylene group or being involved in reactions where a C2 unit is added with subsequent loss of CO2. The Knoevenagel condensation, where this compound condenses with a carbonyl compound followed by decarboxylation, exemplifies its use in forming new carbon-carbon bonds with the loss of one carboxyl group nih.govwikipedia.org.

Emerging research is exploring novel applications of this compound utilizing decarboxylation reactions. For instance, electrochemical oxidative decarboxylation of disubstituted this compound derivatives has been developed as a method for synthesizing ketals and ketones acs.org. This approach offers advantages such as using readily available this compound derivatives, employing environmentally friendly electro-organic conditions, and demonstrating tolerance towards various functional groups acs.org. Microwave-assisted decarboxylation of this compound derivatives under solvent- and catalyst-free conditions is another area of investigation aimed at developing more efficient and environmentally friendly synthetic procedures scirp.org. While the term "C1 synthon via double decarboxylation" might be a slight misnomer as double decarboxylation removes two carbons, research is actively exploring decarboxylation strategies involving this compound derivatives for novel synthetic routes.

Role in Human Health and Biomarker Research for Inborn Errors of Metabolism

This compound is a human metabolite and is involved in fatty acid biosynthesis nih.govwikipedia.orgebi.ac.uk. Abnormal levels of this compound, often accompanied by elevated methylthis compound, are characteristic of certain inborn errors of metabolism (IEMs), such as Malonyl-CoA decarboxylase deficiency (MLYCD deficiency) and Combined Malonic and Methylmalonic Aciduria (CMAMMA) turito.commdpi.comhmdb.caorpha.netnih.govwikipedia.orgmonarchinitiative.org. Research in this area focuses on understanding the role of this compound as a biomarker for these rare genetic disorders.

Malonic aciduria, caused by MLYCD deficiency, is characterized by the accumulation of this compound and malonylcarnitine mdpi.comnih.gov. CMAMMA, a rare autosomal recessive disorder caused by mutations in the ACSF3 gene, leads to elevated levels of both this compound and methylthis compound, with methylthis compound typically being higher orpha.netwikipedia.orgmonarchinitiative.org. Research highlights the heterogeneous clinical presentation of these disorders, even within the same family with identical genotypes, emphasizing the need for reliable biomarkers for diagnosis and monitoring mdpi.comnih.gov. Elevated this compound and malonylcarnitine levels are constant findings in diagnosed cases of malonic aciduria mdpi.comnih.gov. Biomarker research utilizing techniques like tandem mass spectrometry (MS/MS) is crucial for the early diagnosis and better understanding of IEMs, including those involving this compound accumulation mdpi.comscielo.br. This compound's presence in various body fluids like urine, blood, and cerebrospinal fluid makes it a valuable target for biomarker analysis in these metabolic disorders hmdb.cahmdb.ca.

Investigations into Co-crystallization Phenomena, e.g., Quercetin-Malonic Acid Co-crystals

Co-crystallization is a process of forming crystalline solids that consist of two or more different molecules in a specific stoichiometric ratio, held together by non-covalent interactions jrespharm.com. Research is exploring the co-crystallization of this compound with various compounds to alter their physicochemical properties, such as solubility, dissolution rate, and mechanical behavior.

Studies have investigated the co-crystallization of this compound with active pharmaceutical ingredients (APIs) and other molecules. For example, quercetin (B1663063), a flavonoid with poor water solubility, has been co-crystallized with this compound to improve its dissolution rate and solubility jrespharm.comajol.inforesearchgate.netugm.ac.iddoaj.org. Quercetin-malonic acid co-crystals have been prepared using methods like solvent-drop grinding and solvent evaporation, demonstrating altered thermal behavior, diffraction patterns, and crystal morphology compared to the pure components jrespharm.comajol.inforesearchgate.netugm.ac.id. These co-crystals have shown significantly increased in vitro dissolution rates of quercetin ajol.inforesearchgate.netugm.ac.iddoaj.org.

Beyond solubility enhancement, co-crystallization with this compound can also impact the mechanical properties of materials, which is relevant for pharmaceutical tablet manufacturing. Research on tadalafil-malonic acid co-crystals has shown that co-crystal formation can enhance drug exposure and influence precipitation behavior acs.org. Investigations into rivaroxaban-malonic acid co-crystals have demonstrated that co-crystallization can improve tabletability by altering crystallographic properties, such as slip planes and intermolecular interactions mdpi.com. Studies on caffeine-malonic acid co-crystals have explored the kinetics of spontaneous co-crystal formation and the influence of factors like moisture brad.ac.ukresearchgate.net.

These investigations into co-crystallization phenomena highlight this compound's utility as a co-former to modify the solid-state properties of other compounds, opening avenues for improved drug formulations and material science applications.

Compound Names and PubChem CIDs

Q & A

Q. What is the role of malonic acid in fatty acid biosynthesis, and how can its involvement be experimentally validated?

this compound serves as a precursor for malonyl-CoA, a critical two-carbon building block in fatty acid biosynthesis. To validate its role, researchers often use isotopic labeling (e.g., 13C^{13}\text{C}-malonic acid) to track incorporation into fatty acid chains via enzymatic assays with acetyl-CoA carboxylase (ACC). Liquid chromatography-mass spectrometry (LC-MS) can quantify malonyl-CoA levels in cellular extracts, while enzyme inhibition studies (e.g., using ACC inhibitors like TOFA) can confirm metabolic pathway dependencies .

Q. What analytical methods are recommended for quantifying this compound and its derivatives in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or tandem MS (LC-MS/MS) is the gold standard for sensitivity and specificity. For volatile derivatives, gas chromatography-mass spectrometry (GC-MS) is preferred. Sample preparation typically involves acid precipitation or solid-phase extraction to remove interfering biomolecules. Creative Proteomics’ protocols using LC-MS/GC-MS platforms demonstrate >95% recovery rates for this compound in complex matrices .

Q. How can the dissociation constants (pKa) of this compound be determined in mixed solvent systems?

Potentiometric titration in ethylene glycol-water mixtures is a robust method. The pKa values (pKa₁ = 2.83, pKa₂ = 5.69) shift with solvent polarity due to changes in solvation energy. Conductometric and spectrophotometric methods are alternatives, but potentiometry provides higher precision (±0.02 pH units) for dicarboxylic acids. Data analysis with software like Design-Expert 6.0 ensures accurate calculation of stability constants for malonate complexes .

Advanced Research Questions

Q. How should cytotoxicity assays for this compound be designed to evaluate biocompatibility in biomedical applications?

Use MG63 osteosarcoma cells or primary fibroblasts cultured in 48-well plates. Treat cells with this compound concentrations ranging from 0.0015–15 mg/mL for 24 hours. Assess viability via WST-1 assay, which measures mitochondrial activity. Normalize results to PBS-treated controls and perform statistical analysis (e.g., ANOVA with post-hoc Tukey test) to identify dose-dependent cytotoxicity. Evidence shows no significant toxicity below 1.5 mg/mL .

Q. How do molecular dynamics (MD) simulations resolve contradictions in the hygroscopic behavior of this compound versus oxalic acid aerosols?

MD simulations reveal this compound forms large, spherical aggregates with water, while oxalic acid produces irregular clusters. This difference arises from this compound’s extra methylene group, increasing molecular flexibility and hydrogen-bonding capacity. Phase diagrams generated from simulations (at 200–300 K) show this compound transitions from adsorbed water layers (low temperature) to liquid-like mixed aggregates (high temperature). Experimental validation using cloud condensation nuclei (CCN) activity assays aligns with simulated O:C ratio effects .

Q. What methodologies optimize reactive extraction of this compound from fermentation broths?

Reactive extraction with tri-n-butyl phosphate (TBP) in alkanes (e.g., n-hexane) achieves >80% efficiency. Key parameters include:

  • TBP concentration : Optimal at 20% (v/v) due to chelate complex saturation.
  • Diluent choice : Polar diluents (e.g., 1-octanol) enhance partitioning via hydrogen bonding.
  • Acid concentration : Higher initial this compound concentrations (>0.5 M) reduce extraction efficiency due to dimerization. Validate results with FT-IR spectroscopy to confirm TBP-malonate hydrogen bonding (peak at 1720 cm⁻¹) .

Q. How can fermentation processes be engineered to improve this compound yields from glucose?

Screen fungal strains (e.g., Aspergillus niger) for this compound production via metabolic flux analysis. Optimize parameters:

  • pH : Maintain 6.5–7.0 to stabilize enzyme activity.
  • Oxygen transfer rate : 150 mmol/L/h to prevent byproduct accumulation.
  • Carbon/nitrogen ratio : 30:1 to favor carbon flux toward malonyl-CoA. Strain engineering (e.g., CRISPR-Cas9 knockout of competing pathways) can achieve >70% conversion rates. PNNL’s pilot-scale bioreactors demonstrate 85% yield using immobilized cell systems .

Data Contradiction Resolution

Q. How to reconcile discrepancies in this compound’s permselectivity compared to oxalic acid in metal ion separation?

In ion-exchange membranes, oxalic acid’s higher permselectivity (4.24 vs. 2.31 for this compound) stems from stronger metal-ligand binding (e.g., Cu²⁺-oxalate log K = 6.23 vs. Cu²⁺-malonate log K = 4.85). Use competitive ligand experiments with EDTA to quantify stability constants. Statistical modeling (e.g., response surface methodology) confirms oxalic acid’s superior selectivity for Cu²⁺/Ni²⁺ separation, aligning with experimental permselectivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.